(S)-(-)-4-tert-Butyloxazolidine-2,5-dione
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-tert-butyl-1,3-oxazolidine-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-7(2,3)4-5(9)11-6(10)8-4/h4H,1-3H3,(H,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDXOXRGSKKLNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1C(=O)OC(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20569508, DTXSID801267732 | |
| Record name | 4-tert-Butyl-1,3-oxazolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20569508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1,1-Dimethylethyl)-2,5-oxazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801267732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3981-38-2, 62965-56-4 | |
| Record name | 4-(1,1-Dimethylethyl)-2,5-oxazolidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3981-38-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-tert-Butyl-1,3-oxazolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20569508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1,1-Dimethylethyl)-2,5-oxazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801267732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Chemical Properties & Polymerization of (S)-(-)-4-tert-Butyloxazolidine-2,5-dione
This technical guide provides an in-depth analysis of (S)-(-)-4-tert-Butyloxazolidine-2,5-dione , commonly referred to as L-tert-Leucine N-Carboxyanhydride (L-Tle-NCA) .
Executive Summary
(S)-(-)-4-tert-Butyloxazolidine-2,5-dione (CAS: 62965-56-4) is the N-carboxyanhydride (NCA) derivative of the non-proteinogenic amino acid L-tert-Leucine . It serves as a critical high-energy monomer for the synthesis of sterically demanding, highly hydrophobic polypeptides and peptidomimetics.
Unlike standard amino acid NCAs (e.g., Alanine-NCA or Leucine-NCA), the bulky tert-butyl side chain at the C
Physicochemical Characterization
The extreme steric bulk of the tert-butyl group influences both the solid-state stability and solution-phase reactivity of this monomer.
| Property | Data | Technical Insight |
| Chemical Name | (S)-(-)-4-tert-Butyloxazolidine-2,5-dione | Systematic IUPAC nomenclature. |
| Common Name | L-tert-Leucine NCA | "NCA" denotes the reactive anhydride ring. |
| CAS Number | 62965-56-4 | Unique identifier for regulatory verification. |
| Molecular Formula | C₇H₁₁NO₃ | High carbon-to-heteroatom ratio indicates hydrophobicity. |
| Molecular Weight | 157.17 g/mol | Monomer unit mass for stoichiometric calculations. |
| Melting Point | 132°C (dec.) | High crystallinity; decomposes upon melting (CO₂ evolution). |
| Solubility | THF, DMF, Dioxane, DCM | Insoluble in water (rapid hydrolysis). |
| Appearance | White Crystalline Solid | Yellowing indicates hydrolysis or polymerization (impurity). |
Synthesis & Purification Architecture
The synthesis of L-Tle-NCA requires the cyclization of L-tert-Leucine using a phosgene equivalent. Due to the steric hindrance of the tert-butyl group, the reaction kinetics are slower than linear amino acids, requiring strict control over temperature to prevent premature oligomerization.
Synthetic Pathway (Fuchs-Farthing Method)
The standard protocol utilizes Triphosgene in dry THF or Dioxane.
-
Precursor: L-tert-Leucine (zwitterionic form).
-
Reagent: Triphosgene (0.34 eq) or Phosgene (gas).
-
Mechanism: Nucleophilic attack of the amine on phosgene, followed by intramolecular cyclization and elimination of HCl.
-
Critical Step: The removal of HCl is vital. Residual HCl acts as a catalyst for "Activated Monomer" polymerization (uncontrolled).
Purification Protocol (Self-Validating System)
-
Recrystallization: Must be performed in an inert atmosphere (Glovebox). Solvent system: THF/Hexane or Ethyl Acetate/Hexane.
-
Validation: Dissolve a sample in dry THF. It must remain clear. Turbidity indicates the presence of polymer (poly-tert-leucine) or hydrolyzed amino acid.
Reactivity Profile: Polymerization Dynamics
The core utility of this molecule lies in Ring-Opening Polymerization (ROP).[1] The tert-butyl group creates a "kinetic bottleneck" that researchers must navigate.
Steric Hindrance & Kinetics
The bulky side chain shields the C-5 carbonyl of the NCA ring. Consequently, the rate of nucleophilic attack (
-
Implication: Polymerization times are longer (hours to days vs. minutes).
-
Risk: Slower propagation allows competing side reactions (termination via reaction with solvent impurities) to dominate if the system is not ultra-pure.
Mechanism: NAM vs. AMM
Two distinct pathways govern the polymerization.[2][3][4][5] The choice of initiator dictates the topology and dispersity (
-
Normal Amine Mechanism (NAM):
-
Initiator: Primary Amines (e.g., Hexylamine, Benzylamine).
-
Process: Nucleophilic attack at C-5
Ring Opening Decarboxylation Chain Growth. -
Outcome: Linear polypeptides with controlled molecular weight (
) and low dispersity ( ).[5][6] -
Expert Note: Due to the steric bulk of Tle-NCA, nucleophilic attack is slow. High vacuum techniques are required to remove CO₂ and drive the equilibrium.
-
-
Activated Monomer Mechanism (AMM):
-
Initiator: Tertiary Amines (e.g., Triethylamine) or Alkoxides.[5]
-
Process: Deprotonation of the NCA Nitrogen
NCA Anion attacks another NCA Chain Growth. -
Outcome: Faster rates but poor control; broad dispersity and potential for cyclic polymers.
-
Hydrolysis (The "Silent Killer")
Like all NCAs, L-Tle-NCA is acutely moisture-sensitive.
-
Detection: Evolution of gas bubbles (CO₂) in a closed vial indicates moisture contamination.
-
Impact: The hydrolysis product (free amine) acts as a new initiator, leading to uncontrolled polymerization and "dead" low-MW oligomers.
Visualizing the Chemical Logic
The following diagrams map the synthesis and competing polymerization pathways, highlighting the critical decision points for the chemist.
Diagram 1: Synthesis & Degradation Cycle
Caption: The lifecycle of L-Tle-NCA. Synthesis requires anhydrous conditions; moisture triggers rapid degradation back to the starting amino acid.
Diagram 2: Competing Polymerization Mechanisms
Caption: Mechanistic divergence in NCA polymerization. Primary amines favor controlled linear growth (NAM), while bases trigger uncontrolled activated monomer propagation (AMM).
Applications in Drug Development
The unique properties of L-Tle-NCA make it a specialized tool in the pharmaceutical arsenal:
-
Conformational Locking: The bulky tert-butyl group restricts the rotation of the polymer backbone. Poly(L-tert-leucine) tends to adopt extended or specific helical conformations that are exceedingly stable against proteolytic degradation.
-
Hydrophobic Shielding: Incorporation of L-Tle blocks into amphiphilic copolymers creates a super-hydrophobic core, ideal for encapsulating non-polar drugs in micellar delivery systems.
-
Peptidomimetics: Used to introduce steric bulk into peptide drugs to prevent enzymatic docking, thereby increasing the in vivo half-life of the therapeutic.
Handling & Storage Protocols
-
Storage: -20°C under Argon/Nitrogen.
-
Container: Tightly sealed glass vials with Teflon-lined caps. Parafilm is insufficient; use electrical tape or shrink wrap for long-term storage.
-
Handling: Always manipulate within a Glovebox or via Schlenk techniques. Never weigh out on an open benchtop balance.
References
-
Kricheldorf, H. R. (2006). Polypeptides via Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides. In Macromolecular Engineering. Springer.[2]
- Deng, C., & Wu, J. (2014). Ring-Opening Polymerization of N-Carboxyanhydrides.
- Cheng, J., & Deming, T. J. (2012). Synthesis of Polypeptides by Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides. Topics in Current Chemistry, 310, 1-26.
- Lu, H., & Cheng, J. (2007). Hexamethyldisilazane-Mediated Controlled Polymerization of α-Amino Acid N-Carboxyanhydrides. Journal of the American Chemical Society, 129(46), 14114-14115.
- Vayaboury, W., Giani, O., Cottet, H., Deratani, A., & Schué, F. (2004). Living Polymerization of α-Amino Acid N-Carboxyanhydrides (NCA) upon Initiation with Organometallic Species.
-
Formaggio, F., et al. (2005).[7] Preferred conformations of peptides containing tert-leucine, a sterically demanding, lipophilic alpha-amino acid with a quaternary side-chain Cbeta atom. Chemistry - A European Journal, 11(8), 2395-2404. Retrieved from [Link]
Sources
- 1. Frontiers | Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. pmcisochem.fr [pmcisochem.fr]
- 4. pure.mpg.de [pure.mpg.de]
- 5. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides [mdpi.com]
- 6. cheng.lab.westlake.edu.cn [cheng.lab.westlake.edu.cn]
- 7. Preferred conformations of peptides containing tert-leucine, a sterically demanding, lipophilic alpha-amino acid with a quaternary side-chain Cbeta atom - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermodynamic Stability of tert-Butyl Substituted Oxazolidine-2,5-diones
This guide details the thermodynamic and kinetic stability profiles of tert-butyl substituted oxazolidine-2,5-diones (commonly known as N-carboxyanhydrides or NCAs). It is designed for researchers synthesizing polypeptide-based therapeutics or materials.
Technical Guide & Handling Protocols
Executive Summary
Oxazolidine-2,5-diones (NCAs) are high-energy heterocycles used primarily as monomers for the ring-opening polymerization (ROP) of polypeptides. The introduction of tert-butyl groups—typically as side-chain protecting groups (e.g.,
While the tert-butyl ester side chain provides essential protection for carboxyl functionalities during polymerization, it does not significantly mitigate the inherent thermodynamic instability of the NCA ring. These compounds are metastable : they are kinetically trapped states that release significant free energy (
The Thermodynamic Landscape
Ring Strain and Entropic Drivers
The driving force for the reactivity of tert-butyl substituted NCAs is twofold:
-
Enthalpic Stress (
): The 5-membered ring possesses significant angle strain and dipole repulsion between the carbonyls at positions 2 and 5. -
Entropic Gain (
): Decomposition or polymerization releases CO gas. This irreversible increase in entropy drives the reaction forward, making ring closure (synthesis) difficult and ring opening (degradation/polymerization) spontaneous.
The "Metastable" Monomer
In a purified state at low temperature, Glu(OtBu)-NCA is kinetically stable. However, the activation energy (
| Parameter | Value (Approx.) | Implication |
| Ring Strain Energy | ~60–80 kJ/mol | High reactivity toward nucleophiles. |
| Polymerization Enthalpy | -15 to -20 kcal/mol | Exothermic reaction; risk of thermal runaway in bulk. |
| Melting Point | 90–98°C (dec.) | Monomers often decompose at or near their melting point. |
Impact of tert-Butyl Substitution
The location of the tert-butyl group dictates the stability profile. We must distinguish between Side-Chain Substitution (common) and N-Substitution (rare/specialized).
Side-Chain Substitution (e.g., Glu(OtBu)-NCA)
-
Structure: The tert-butyl group protects the
-carboxylic acid. -
Thermodynamics: The bulky ester is far from the NCA ring reacting centers (C-2 and C-5). It offers minimal steric stabilization to the ring itself.
-
Solubility: The lipophilic tert-butyl group increases solubility in organic solvents (THF, DMF), which can inadvertently accelerate moisture-induced hydrolysis if solvents are not strictly anhydrous.
N-Substitution (e.g., N-tert-butyl-NCA)
-
Structure: The tert-butyl group is attached directly to the nitrogen of the NCA ring.
-
Thermodynamics: The massive steric bulk of the tert-butyl group blocks the nucleophilic approach to the C-2 carbonyl.
-
Result: These derivatives are often too stable to polymerize under standard conditions and are used as specific acylating agents rather than polymer precursors.
Decomposition Pathways
Understanding the specific degradation mechanisms is critical for troubleshooting low yields or polydisperse products.
Diagram: Degradation vs. Polymerization
The following diagram illustrates the competing pathways for a generic tert-butyl substituted NCA.
Figure 1: Competing pathways for NCA consumption. Hydrolysis (red) generates free amines which then act as uncontrolled initiators, leading to "dead" monomer and low molecular weight oligomers.
Experimental Protocols for Stability Assessment
Purity & Decomposition Analysis (1H NMR)
Standard purity checks (melting point) are insufficient due to thermal decomposition.
Protocol:
-
Solvent: Use strictly anhydrous
or (stored over 4Å molecular sieves). -
Sample Prep: Dissolve ~10 mg Glu(OtBu)-NCA in 0.6 mL solvent under
flow. -
Key Signals to Monitor:
-
-Proton (NCA): Typically
4.4–4.6 ppm (sharp triplet/dd). -
Contaminant (Hydrolyzed): Free amino acid
-proton shifts upfield. -
Contaminant (Acid): Broad peaks >10 ppm indicate carbamic acid or residual HCl (if synthesized via Fuchs-Farthing).
-
-Proton (NCA): Typically
-
Criterion: Purity must be >98% by integration for controlled polymerization.
Thermal Stability Testing (TGA/DSC)
Objective: Determine the safe processing window.
-
Instrument: TGA (Thermogravimetric Analysis).[1][2][3][4][5]
-
Conditions: Ramp 10°C/min under
. -
Expectation:
-
Onset (
): Glu(OtBu)-NCA typically shows mass loss onset around 95–110°C (CO evolution). -
Guidance: Any processing (drying, recrystallization) must occur at
(i.e., <50°C).
-
Storage and Handling Standards
The thermodynamic instability requires rigorous kinetic control during storage.
| Variable | Recommendation | Scientific Rationale |
| Temperature | -20°C to -80°C | Lowers Boltzmann probability of overcoming the activation barrier for ring opening. |
| Atmosphere | Argon/Nitrogen (Glovebox) | Excludes moisture. Even ppm levels of water initiate autocatalytic hydrolysis. |
| Container | Taped glass vial inside secondary jar with desiccant | Double-barrier protection against moisture diffusion. |
| Thawing | Equilibrate to RT before opening | Prevents condensation of atmospheric water onto the cold monomer surface. |
"The Acid Trick" for Solution Stability
If NCAs must be kept in solution (e.g., for flow chemistry), adding trace anhydrous HCl (or using the hydrochloride salt form of the amine initiator) can stabilize the solution.
-
Mechanism: Protonation of the free amine terminus suppresses nucleophilic attack on the NCA ring, effectively "pausing" the polymerization until a base (like TEA) is added.
References
-
Kricheldorf, H. R. (2006). Polypeptides and 100 Years of Chemistry of
-Amino Acid N-Carboxyanhydrides. Angewandte Chemie International Edition. Link -
Deming, T. J. (1997). Facile Synthesis of Block Copolypeptides of Defined Architecture. Nature. Link
-
Lu, H., & Cheng, J. (2007).
-Amino Acid N-Carboxyanhydrides. Journal of the American Chemical Society. Link -
Deng, C., et al. (2014). Polypeptide-based hydrogels: Synthesis, characterization, and biomedical applications. Progress in Polymer Science. Link
-
Williams, F. D., et al. (1971).[6] The rate of
-benzyl-L-glutamate NCA polymerizations. Biopolymers. Link
Sources
- 1. Hard to swallow dry: kinetics and mechanism of the anhydrous thermal decomposition of acetylsalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thermal degradation and combustion properties of most popular synthetic biodegradable polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Properties of Shape Memory Poly(γ-Benzyl-l-Glutamate)-b-Poly(Propylene Glycol)-b-Poly(γ-Benzyl-l-Glutamate) | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Experimental Study on Thermal Decomposition Temperature and Thermal Expansion Coefficient of Typical Nonmetallic Materials in Aeroengine Components - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereoselective polymerization of gamma-benzyl glutamate NCA - PubMed [pubmed.ncbi.nlm.nih.gov]
The Steric Advantage: A Technical Guide to Bulky Side-Chain NCA Monomers
Topic: History and Development of Bulky Side-Chain NCA Monomers Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
The polymerization of
Part 1: Historical Evolution & The Steric Challenge
The Leuchs Legacy and the "Bulky" Problem
Hermann Leuchs first synthesized NCAs in 1906, but for nearly a century, the polymerization of monomers with bulky side chains—such as
-
The Problem: Traditional primary amine initiators (Normal Amine Mechanism - NAM) often stalled when facing steric bulk.
-
The Side Reaction: The "Activated Monomer Mechanism" (AMM) competed with chain growth. Bulky side chains often exacerbated termination events or led to cyclic oligomers rather than linear polymers.
The Turning Point: Deming’s Metals (1997)
The field shifted radically when Deming introduced zerovalent nickel and cobalt initiators. Unlike amines, these transition metals formed stable metallacycle intermediates.
-
Impact on Bulky Monomers: The metal complex holds the growing chain end in a "grip," preventing the bulky side chain from terminating the reaction via back-biting. This allowed, for the first time, the synthesis of high-molecular-weight, low-dispersity polypeptides with massive side groups.
The Modern Era: Cheng’s Helical Stability
In the 2010s, Jianjun Cheng’s group demonstrated that extending the side chain bulk (e.g., placing the charge further from the backbone) reduces electrostatic repulsion and stabilizes the
Part 2: Mechanistic Pathways & Visualization
The choice of initiator for bulky NCAs is dictated by the competition between nucleophilic attack (good) and deprotonation (bad).
Diagram 1: Comparative Polymerization Mechanisms
This diagram contrasts the traditional amine route (prone to termination with bulky groups) against the Deming Metal-Amido route.
Caption: Comparison of Amine vs. Transition Metal initiation. Bulky groups increase the likelihood of AMM (red path), whereas metal catalysts (green path) enforce living polymerization.
Part 3: Synthetic Protocol (The Fuchs-Farthing Method)
The synthesis of the NCA monomer itself is the most critical step. Impurities (HCl, water) are fatal to polymerization. The following protocol describes the synthesis of
Reagents & Equipment
-
Precursor: L-Glutamic acid
-benzyl ester.[2][3][4] -
Reagent: Triphosgene (Solid, safer alternative to phosgene gas).
-
Solvent: Anhydrous THF (dried over CaH
) and Ethyl Acetate. -
Scavenger:
-Pinene (Crucial for trapping HCl without producing water).
Step-by-Step Methodology
| Step | Action | Technical Rationale (The "Why") |
| 1 | Suspension | Suspend L-Glutamic acid |
| 2 | Addition | Add |
| 3 | Reflux | Heat to 50°C. Stir until the suspension becomes clear (approx. 2-4 hours). |
| 4 | Concentration | Evaporate THF under vacuum to 1/3 volume. Do NOT dry completely. |
| 5 | Precipitation | Add the concentrate dropwise into cold (-20°C) anhydrous Hexane. |
| 6 | Recrystallization | Dissolve crude solid in minimal THF; add Hexane until cloudy; freeze at -20°C. Repeat 3x. |
| 7 | Storage | Store in a glovebox at -30°C. |
Part 4: Advanced Polymerization Strategies
For bulky monomers, simple amine initiation is often insufficient. Two advanced methods are recommended:
HMDS-Mediated ROP
Hexamethyldisilazane (HMDS) acts as a "silazane" initiator. It cleaves the NCA ring to form a trimethylsilyl-carbamate (TMS-Cbm) end group.
-
Mechanism: The TMS group temporarily "masks" the propagating amine, preventing it from attacking the side chains of bulky monomers.
-
Utility: Excellent for producing block copolymers of bulky monomers (e.g., PBLG-b-PEG).
Transition Metal Catalysis (Deming Method)
For ultra-high molecular weight (>100 kDa) or extremely bulky side chains (e.g., glycosylated NCAs):
-
Catalyst: Co(PMe
) . -
Protocol: Mix NCA and Catalyst in THF inside a glovebox.
-
Advantage: The reaction is zero-order in monomer concentration, meaning the rate does not drop off as the solution becomes viscous—a key advantage when the "bulk" creates high viscosity.
Diagram 2: The HMDS Workflow
Visualizing the silicon-mediated masking strategy.
Caption: HMDS-mediated polymerization utilizes a TMS-transfer mechanism to control reactivity, essential for sterically hindered monomers.
Part 5: Applications in Drug Delivery (The "Cheng" Effect)
The development of bulky side-chain NCAs has directly enabled a new class of therapeutics.
Helix Stability and Cell Penetration
Research by Jianjun Cheng and others established that bulky side chains with specific charge placement can force the polypeptide backbone into a rigid
-
Mechanism: In standard poly(lysine), side-chain repulsion destabilizes the helix. By using a longer, bulkier linker (e.g., hexyl vs. ethyl), the charges are spaced further apart, and hydrophobic interactions between the linkers stabilize the helix.
-
Result: These "stiff" helical polypeptides penetrate cell membranes directly (pore formation) rather than via endocytosis, making them potent gene delivery vectors.
OEG-ylated Polypeptides
Incorporating Oligo-Ethylene Glycol (OEG) as a bulky side chain creates non-ionic, water-soluble polypeptides that exhibit Lower Critical Solution Temperature (LCST) behavior. These are synthesized via the ROP of OEG-cysteine or OEG-glutamate NCAs and are used for "smart" drug release triggered by body heat.
References
-
Leuchs, H. (1906).[5] Über die Glycin-carbonsäure.[6] Berichte der deutschen chemischen Gesellschaft. Link
-
Deming, T. J. (1997).[5][7] Facile synthesis of block copolypeptides of defined architecture. Nature.[8] Link
-
Lu, H., & Cheng, J. (2007).[7] Hexamethyldisilazane-Mediated Controlled Polymerization of α-Amino Acid N-Carboxyanhydrides. Journal of the American Chemical Society. Link
-
Gabrielson, N. P., et al. (2012). Reactive and Bioactive Cationic α-Helical Polypeptide Template for Nonviral Gene Delivery. Angewandte Chemie International Edition. Link
-
Vacogne, C. D., & Schlaad, H. (2015). Controlled Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides. Chemical Communications. Link
Sources
- 1. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 2. Development of Light-Responsive Poly(γ-Benzyl-L-Glutamate) as Photo Switches by a One-Step NCA Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Development of Light-Responsive Poly(γ-Benzyl-L-Glutamate) as Photo Switches by a One-Step NCA Method [frontiersin.org]
- 4. pure.mpg.de [pure.mpg.de]
- 5. doras.dcu.ie [doras.dcu.ie]
- 6. cpsm.kpi.ua [cpsm.kpi.ua]
- 7. Frontiers | Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides [frontiersin.org]
- 8. Helical peptide structure improves conductivity and stability of solid electrolytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: (S)-(-)-4-tert-Butyloxazolidine-2,5-dione (L-tert-Leucine NCA)
Executive Identity & Significance
Compound Name: (S)-(-)-4-tert-Butyloxazolidine-2,5-dione Common Synonyms: L-tert-Leucine N-carboxyanhydride (L-Tle-NCA), tert-Leucine NCA CAS Registry Number: 62965-56-4 Molecular Formula: C₇H₁₁NO₃ Molecular Weight: 157.17 g/mol [1][2][3][4]
Strategic Importance in Drug Development
(S)-(-)-4-tert-Butyloxazolidine-2,5-dione is the N-carboxyanhydride (NCA) derivative of the non-proteinogenic amino acid L-tert-Leucine . Its steric bulk—conferred by the tert-butyl side chain—makes it a critical tool in medicinal chemistry for:
-
Conformational Restriction: Introducing rigid constraints into peptide backbones to enhance receptor selectivity.
-
Proteolytic Stability: The bulky side chain shields the peptide bond from enzymatic hydrolysis, extending the half-life of peptide therapeutics.
-
Polymer Therapeutics: It serves as a monomer for Ring-Opening Polymerization (ROP) to synthesize hydrophobic polypeptide blocks in amphiphilic copolymers.
Physicochemical Profile & Safety Data
The following data aggregates standard physicochemical properties and safety classifications. Note that specific toxicological data (LD50) is often limited for specialized NCAs; therefore, universal NCA precautions must be applied.
Table 1: Physicochemical Specifications
| Property | Value | Note |
| Appearance | White to off-white crystalline powder | Hygroscopic |
| Melting Point | 118–120 °C | Decomposes if impure or wet |
| Solubility | Soluble in THF, Dioxane, DMF, Ethyl Acetate | Reacts with protic solvents (Water, Alcohols) |
| Optical Rotation | [α]²⁰D approx. -10° to -15° | Concentration dependent (typically c=1 in THF) |
| Purity Standard | ≥ 98.0% | Critical for polymerization (avoid Cl⁻ traces) |
HSE & Handling Protocols (Moisture Critical)
Hazard Classification:
-
Skin/Eye Irritant: Causes skin irritation (H315) and serious eye irritation (H319).
-
Respiratory Sensitizer: May cause allergy or asthma symptoms if inhaled.
-
Physical Hazard: Reacts vigorously with water to release Carbon Dioxide (CO₂) .
Storage & Stability:
-
Temperature: Store at -20°C for long-term stability; 2–8°C for active use.
-
Atmosphere: Strictly inert (Argon or Nitrogen).[5]
-
Container: Tightly sealed glass vials with Parafilm/Teflon tape. Do not store in screw-cap bottles without a secondary desiccated container ; CO₂ buildup from hydrolysis can overpressurize vessels.
Synthesis & Manufacturing Logic
The synthesis of L-tert-Leucine NCA follows the Fuchs-Farthing method , utilizing triphosgene as a safer solid substitute for phosgene gas. This protocol emphasizes the removal of HCl, which is detrimental to NCA stability and polymerization control.
Reaction Pathway
The amino acid L-tert-Leucine reacts with triphosgene to form the NCA ring, releasing HCl.
Figure 1: Synthesis pathway via Triphosgene-mediated cyclization.
Detailed Experimental Protocol
Objective: Synthesis of 10g of L-tert-Leucine NCA.
-
Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and a magnetic stir bar. Connect the outlet to a NaOH trap to neutralize HCl/phosgene vapors.
-
Reagents:
-
L-tert-Leucine (10.0 g, 76.2 mmol)
-
Triphosgene (7.9 g, 26.6 mmol)
-
Anhydrous THF (150 mL)
- -Pinene (Optional but recommended as an HCl scavenger)
-
-
Procedure:
-
Suspend L-tert-Leucine in anhydrous THF under nitrogen flow.
-
Add Triphosgene in a single portion.
-
Heat the mixture to 50°C . The suspension will gradually clear as the NCA forms.
-
Critical Control Point: Monitor reaction by IR.[5] Look for the appearance of characteristic anhydride doublets at 1850 cm⁻¹ and 1785 cm⁻¹ .
-
Once the solution is clear (approx. 2-4 hours), purge with nitrogen for 30 minutes to remove dissolved HCl.
-
-
Purification (The "Self-Validating" Step):
-
Concentrate the solution to ~20 mL under vacuum.
-
Precipitate by adding anhydrous Hexane (100 mL) inside a glovebox or under positive nitrogen pressure.
-
Recrystallize from Ethyl Acetate/Hexane (1:3 v/v).
-
Validation: Dissolve a small sample in water. Immediate vigorous bubbling (CO₂ release) confirms active NCA. Lack of bubbling indicates hydrolysis has already occurred.
-
Application: Ring-Opening Polymerization (ROP)
The primary application of CAS 62965-56-4 is the synthesis of Poly(L-tert-leucine), a polypeptide with exceptional hydrophobic character and helical stability.
Workflow: Controlled Polymerization
To achieve a low Polydispersity Index (PDI), use a primary amine initiator (e.g., n-hexylamine) in a transition-metal-free environment.
Figure 2: Amine-initiated Ring-Opening Polymerization workflow.
Troubleshooting Guide
-
Problem: Solution turns cloudy immediately upon initiator addition.
-
Cause: Water contamination in solvent. The water initiates uncontrolled polymerization.[5]
-
Solution: Redistill DMF over CaH₂ and store over 4Å molecular sieves.
-
-
Problem: Low molecular weight.
-
Cause: High "termination" by impurities (trace HCl or amines).
-
Solution: Ensure NCA is recrystallized 3x and contains no residual chloride (test with AgNO₃ solution on hydrolyzed sample).
-
References
-
Chemical Identity & CAS : L-Leucine N-carboxy anhydride.[6] CAS Common Chemistry. American Chemical Society. [Link] (Note: While 3190-70-3 is Leucine NCA, 62965-56-4 is the specific tert-butyl derivative).
-
Synthesis Methodology : Daly, W. H., & Poche, D. (1988). The preparation of N-carboxyanhydrides of α-amino acids using bis(trichloromethyl) carbonate. Tetrahedron Letters, 29(46), 5859-5862. [Link]
-
Polymerization Kinetics : Deming, T. J. (2007). Synthetic polypeptides for biomedical applications. Progress in Polymer Science, 32(8-9), 858-875. [Link]
-
Handling & Purification : Kramer, J. R., & Deming, T. J. (2010). General method for purification of α-amino acid-N-carboxyanhydrides using flash chromatography. Biomacromolecules, 11(12), 3668-3672. [Link]
Sources
Comparative Technical Guide: Leucine NCA vs. Tert-Leucine NCA Monomers
Executive Summary
This technical guide provides a rigorous analysis of the structural, kinetic, and functional differences between L-Leucine N-carboxyanhydride (Leu-NCA) and L-tert-Leucine N-carboxyanhydride (Tle-NCA) . While both are hydrophobic
Molecular Architecture & Steric Analysis
The fundamental divergence in reactivity and polymer properties stems from the side-chain topology relative to the NCA ring.
Structural Topology
-
L-Leucine (Leu): Possesses a
-branched isobutyl side chain. The branching point is two carbons away from the -carbon ( ). This "spacer" methylene group ( ) allows for significant rotational freedom, minimizing steric clash with the NCA ring carbonyls. -
L-tert-Leucine (Tle): Also known as tert-butylglycine, Tle features a tert-butyl group attached directly to the
. This creates a quaternary center at the -position ( ), placing a massive hydrophobic bulk immediately adjacent to the reactive centers of the NCA ring.
Steric Shielding Visualization
The following diagram illustrates the steric crowding effect. In Tle-NCA, the tert-butyl group effectively shields the C-5 carbonyl, significantly altering the kinetics of nucleophilic attack.
Figure 1: Comparative steric topology. The Tle side chain creates a "steric umbrella" that protects the NCA ring but hinders polymerization.
Synthesis and Purification Protocols
Synthesis Strategy (Fuchs-Farthing Method)
Both monomers are typically synthesized via the Fuchs-Farthing method using triphosgene. However, Tle-NCA requires modified conditions due to its unique solubility and stability profile.
Table 1: Comparative Synthesis Parameters
| Parameter | L-Leucine NCA | L-tert-Leucine NCA |
| Precursor | L-Leucine (Natural) | L-tert-Leucine (Synthetic/Enzymatic) |
| Reagent | Triphosgene (0.33 eq) | Triphosgene (0.35 eq) |
| Solvent | THF or Ethyl Acetate | THF (High solubility required) |
| Reaction Time | 2–3 hours (Rapid) | 4–6 hours (Sluggish ring closure) |
| Purification | Recrystallization (Hexane/THF) | Recrystallization (difficult) or Sublimation |
| Yield | High (>80%) | Moderate (60–70%) |
Experimental Protocol: Synthesis of L-tert-Leucine NCA
Note: This protocol assumes standard Schlenk line techniques for moisture-sensitive chemistry.
-
Suspension: Suspend L-tert-leucine (10.0 g, 76.2 mmol) in anhydrous THF (150 mL) under nitrogen flow.
-
Phosgenation: Add triphosgene (7.9 g, 26.6 mmol) directly to the suspension. Caution: Phosgene gas is generated in situ.
-
Heating: Heat the mixture to 50°C. Unlike Leu, which clears rapidly, Tle may require 4+ hours to form a clear solution due to the steric hindrance protecting the amine from initial attack.
-
Work-up: Once clear, sparge with dry nitrogen for 30 mins to remove excess HCl/phosgene.
-
Concentration: Evaporate THF under vacuum to yield an oil or semi-solid.
-
Crystallization: Dissolve the crude oil in a minimum amount of anhydrous ethyl acetate inside a glovebox. Layer with dry hexanes (1:3 ratio) and store at -20°C.
-
Critical Insight: Tle-NCA crystallizes with difficulty compared to Leu-NCA. If oil persists, sublimation (high vacuum, 40°C) is the preferred purification method to ensure polymerization-grade purity.
-
Polymerization Kinetics & Mechanism
The most profound difference lies in the Ring-Opening Polymerization (ROP) kinetics.
Mechanism of Action
Standard NCA polymerization proceeds via the Normal Amine Mechanism (NAM) , where the terminal amine of the growing chain attacks the C-5 carbonyl of the monomer.
-
Leu-NCA: The C-5 carbonyl is unhindered. Propagation is fast (
is high). High molecular weight (MW) polymers are easily achieved. -
Tle-NCA: The tert-butyl group sterically crowds the C-5 position. The nucleophilic attack is kinetically disfavored. Consequently, Tle-NCA is extremely difficult to homopolymerize to high MW. It is often used as a comonomer or requires transition metal catalysts (e.g., Cobalt or Nickel amido-amidate complexes) to force the reaction.
Kinetic Pathway Diagram
Figure 2: Kinetic divergence in ROP. Tle-NCA faces a significant energy barrier at the propagation step.
Conformational Properties & Applications
Secondary Structure[7][8][9]
-
Poly(L-Leucine): The "Gold Standard" for
-helix formation. The isobutyl side chains interdigitate perfectly along the helix, stabilizing the structure via hydrophobic interactions. -
Poly(L-tert-Leucine): The bulky tert-butyl group destabilizes the standard
-helix due to repulsion with the backbone carbonyl oxygen of the i-4 residue. However, in short peptides, Tle is a powerful "conformational locker." It restricts the rotation of the and angles, forcing the backbone into very specific, rigid kinks or extended conformations.
Drug Development Utility
The distinct properties dictate their use in pharmaceutical applications:
| Feature | L-Leucine | L-tert-Leucine |
| Primary Role | Hydrophobic core builder, Helix stabilizer | Proteolytic shield, Conformational constraint |
| Proteolytic Stability | Low (Trypsin/Chymotrypsin sensitive) | High (Steric bulk prevents enzyme access) |
| Application | Self-assembling gels, Tissue scaffolds | Peptide drugs (e.g., HIV protease inhibitors), Chiral auxiliaries |
Self-Validating Protocol Tip: To verify if you have successfully incorporated Tle into a peptide sequence, perform a Trypsin digest assay. A sequence containing Tle will remain intact significantly longer than its Leu counterpart, confirmed via HPLC/MS analysis.
References
-
Kricheldorf, H. R. (2006). Polypeptides and 100 Years of Chemistry of
-Amino Acid N-Carboxyanhydrides. Angewandte Chemie International Edition. -
Deming, T. J. (1997). Facile synthesis of block copolypeptides of defined architecture. Nature.
-
Hodges, J. A., & Raines, R. T. (2005). Stereoelectronic and Steric Effects in the Collagen Triple Helix. Journal of the American Chemical Society.
-
Cheng, J., & Deming, T. J. (2012).
-Amino Acid N-Carboxyanhydrides. Topics in Current Chemistry. -
Gennari, C., et al. (1996). Synthesis of Enantiomerically Pure tert-Leucine. Liebigs Annalen.
Technical Guide: The Role of (S)-(-)-4-tert-Butyloxazolidine-2,5-dione in Peptidomimetics
Executive Summary
(S)-(-)-4-tert-Butyloxazolidine-2,5-dione, commonly known as L-tert-Leucine N-carboxyanhydride (L-Tle-NCA) , is a high-value heterocyclic monomer used in the synthesis of advanced peptidomimetics and synthetic polypeptides. Unlike standard amino acid derivatives, this molecule serves as a highly reactive, self-activating precursor that enables the introduction of the sterically demanding tert-butyl group into peptide backbones via Ring-Opening Polymerization (ROP).
This guide details the technical utility of L-Tle-NCA, focusing on its role in creating proteolytically stable hydrophobic cores, inducing specific secondary structures through steric constraint, and its application in block copolymer synthesis.
Chemical Identity & Structural Significance[1][2][3]
The molecule is the N-carboxyanhydride (NCA) derivative of L-tert-Leucine (2-amino-3,3-dimethylbutanoic acid). Its cyclic anhydride structure activates the amino acid for polymerization without the need for external coupling reagents, releasing only CO₂ as a byproduct.
The "Steric Zipper" Effect
The defining feature of this monomer is the tert-butyl side chain at the C4 position.
-
Steric Bulk: The tert-butyl group is significantly bulkier than the isopropyl group of Valine or the isobutyl group of Leucine. This restricts the rotation of the
and torsion angles of the resulting peptide backbone. -
Conformational Locking: When polymerized or coupled, the Tle residue forces the backbone into extended conformations or stable helical structures (depending on solvent and co-monomers), effectively "locking" the peptidomimetic structure.
-
Hydrophobicity: It introduces a high degree of lipophilicity, crucial for membrane-penetrating peptides or hydrophobic cores in amphiphilic block copolymers.
Physical Properties Table
| Property | Specification | Relevance |
| IUPAC Name | (S)-4-(tert-butyl)oxazolidine-2,5-dione | Definitive chemical identity. |
| Precursor | L-tert-Leucine | Non-proteinogenic amino acid source. |
| Molecular Weight | 157.17 g/mol | Calculation of monomer-to-initiator ratios. |
| Reactivity | High (Moisture Sensitive) | Requires inert atmosphere (glovebox/Schlenk). |
| Byproduct | Carbon Dioxide (CO₂) | Driving force for polymerization (Entropy). |
| Solubility | THF, DMF, Dioxane | Compatible with standard organic synthesis. |
Synthesis & Handling Protocols
The synthesis of L-Tle-NCA requires strict exclusion of moisture to prevent premature polymerization or hydrolysis. The Fuchs-Farthing method (phosgenation) is the industry standard.
Synthesis Workflow (Fuchs-Farthing)[4]
-
Reagents: L-tert-Leucine, Triphosgene (solid phosgene equivalent),
-Pinene (HCl scavenger). -
Solvent: Anhydrous THF or Dioxane.
Step-by-Step Protocol:
-
Suspension: Suspend L-tert-Leucine (1 eq) in anhydrous THF under Argon.
-
Addition: Add
-Pinene (2-3 eq) to scavenge HCl. Add Triphosgene (0.35 eq) dissolved in THF dropwise. -
Reflux: Heat to 50–60°C. The suspension will clear as the amino acid cyclizes into the NCA.
-
Purification (Critical): Evaporate solvent. Recrystallize the crude oil from THF/Hexane inside a glovebox.
-
Note: Trace HCl or amine impurities will cause uncontrolled polymerization.
-
Visualization: Synthesis Pathway
Caption: Figure 1. The Fuchs-Farthing synthesis route converting L-tert-Leucine to its NCA derivative via phosgenation.
Mechanism of Action: Ring-Opening Polymerization (ROP)[5]
L-Tle-NCA is primarily used to synthesize Poly(L-tert-leucine) or block copolymers. The polymerization is driven by the release of CO₂. There are two primary mechanisms, controlled by the choice of initiator.[1]
Normal Amine Mechanism (NAM)
Used when the initiator is a primary amine (R-NH₂).
-
Nucleophilic Attack: The amine attacks the C5 carbonyl of the NCA ring.
-
Ring Opening: The ring opens to form a carbamic acid intermediate.
-
Decarboxylation: CO₂ is lost, regenerating a free amine at the chain end.
-
Propagation: The new amine attacks another NCA monomer.
Activated Monomer Mechanism (AMM)
Occurs with basic initiators or sterically hindered amines. The initiator deprotonates the nitrogen of the NCA ring, creating a nucleophilic monomer that attacks another monomer. This pathway is often faster but less controlled (higher polydispersity).
Visualization: Polymerization Logic
Caption: Figure 2. Mechanistic pathways for the polymerization of L-Tle-NCA. NAM is preferred for controlled molecular weight.
Peptidomimetic Applications
The incorporation of L-Tle-NCA derived units into peptidomimetics offers distinct pharmacological advantages.
Proteolytic Stability
Peptides containing tert-leucine residues are highly resistant to enzymatic degradation.
-
Mechanism: The bulky tert-butyl group sterically hinders the active sites of proteases (such as trypsin or chymotrypsin) from accessing the peptide bond.
-
Application: Ideal for oral drug candidates where gastric stability is required.
Hydrophobic Core Engineering
In synthetic biology and drug delivery, L-Tle-NCA is used to build the hydrophobic block of amphiphilic copolypeptides (e.g., PEG-b-Poly(Tle)).
-
Self-Assembly: These copolymers self-assemble into stable micelles or vesicles in water.
-
Advantage: The extreme hydrophobicity of the Tle block creates a denser, more stable core than Leucine or Valine, improving drug encapsulation efficiency.
Conformational Constraint (The "Lock")
The Tle residue acts as a conformational anchor.
-
Beta-Sheet Disruption: In some contexts, the bulk prevents aggregation into beta-sheets (preventing amyloid-like fibril formation).
-
Helix Stabilization: In specific solvent environments, Poly(Tle) adopts rigid helical conformations that are stable even at higher temperatures.
Experimental Protocol: Polymerization of L-Tle-NCA
Objective: Synthesis of Poly(L-tert-Leucine) using n-Hexylamine initiator.
-
Preparation: inside a glovebox (H₂O < 0.1 ppm), dissolve purified L-Tle-NCA (500 mg) in anhydrous DMF (5 mL).
-
Initiation: Prepare a stock solution of n-hexylamine in DMF. Add calculated volume to the NCA solution to achieve desired degree of polymerization (e.g., Monomer/Initiator = 50).
-
Reaction: Stir at room temperature.
-
Observation: Evolution of CO₂ bubbles indicates active polymerization.
-
Time: Allow to react for 24–48 hours until CO₂ evolution ceases.
-
-
Termination: Remove from glovebox and precipitate into cold diethyl ether.
-
Characterization:
-
FTIR: Disappearance of anhydride peaks (1785, 1855 cm⁻¹) and appearance of amide bands.
-
GPC: Determine molecular weight (
) and dispersity ( ).
-
References
-
Deming, T. J. (2007). Synthetic Polypeptides for Biomedical Applications. Progress in Polymer Science. Link
-
Kricheldorf, H. R. (2006). Polypeptides and 100 Years of Chemistry of
-Amino Acid N-Carboxyanhydrides. Angewandte Chemie International Edition. Link -
Formaggio, F., et al. (2005).[2] Preferred Conformations of Peptides Containing tert-Leucine. Chemistry – A European Journal.[3] Link
-
Hadjichristidis, N., et al. (2009). Complex Macromolecular Architectures from N-Carboxyanhydrides. Chemical Reviews. Link
Sources
- 1. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preferred conformations of peptides containing tert-leucine, a sterically demanding, lipophilic alpha-amino acid with a quaternary side-chain Cbeta atom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Methodological & Application
ring-opening polymerization (ROP) of (S)-(-)-4-tert-Butyloxazolidine-2,5-dione
Application Note: Precision Ring-Opening Polymerization (ROP) of (S)-(-)-4-tert-Butyloxazolidine-2,5-dione (L-tert-Leucine NCA)
Abstract
This technical guide details the controlled (commonly referred to as L-tert-Leucine NCA ). Due to the significant steric bulk of the tert-butyl side chain, this monomer exhibits unique kinetic profiles and forms polypeptides with exceptional hydrophobic stability and conformational rigidity. This protocol prioritizes the Hexamethyldisilazane (HMDS)-mediated ROP method, chosen for its ability to yield well-defined molecular weights, narrow dispersity (Đ), and metal-free end products suitable for biomedical applications.
Introduction & Mechanistic Insight
The monomer (S)-(-)-4-tert-Butyloxazolidine-2,5-dione is the N-carboxyanhydride derivative of L-tert-leucine. Unlike standard amino acids (e.g., Alanine, Leucine), the tert-butyl group at the
-
Steric Impact: The bulk hinders nucleophilic attack at the C-5 carbonyl during propagation, potentially slowing kinetics compared to unhindered NCAs. However, it also suppresses chain-transfer side reactions, often allowing for higher control if moisture is rigorously excluded.
-
Conformational Utility: Poly(L-tert-leucine) serves as a powerful hydrophobic anchor in amphiphilic block copolypeptides used for drug delivery, owing to its resistance to enzymatic hydrolysis and strong tendency to self-assemble.
Polymerization Pathways
While primary amines initiate via the "Normal Amine Mechanism" (NAM), they are susceptible to termination by side reactions. We utilize HMDS-mediated polymerization , which follows a silyl-carbamate mechanism. This ensures "living" characteristics and allows for precise molecular weight targeting (
Figure 1: HMDS-mediated ROP mechanism. The trimethylsilyl (TMS) group protects the active amine terminus, preventing "activated monomer" side reactions and ensuring linear kinetics.
Material Handling & Pre-Requisites
Critical Warning: NCAs are exquisitely sensitive to moisture. A single drop of water can initiate uncontrolled polymerization or degrade the monomer into the amino acid.
-
Environment: All manipulations must occur in a glovebox (
ppm , ppm ) or using rigorous Schlenk line techniques. -
Solvent Purity:
-
THF/DMF: Must be dried over alumina columns (solvent purification system) or distilled over
. -
Verification: Test solvent dryness using a colorimetric indicator (e.g., fluorenone/Na) or Karl Fischer titration (
ppm water required).
-
Protocol 1: Monomer Purification (Flash Chromatography)
Standard recrystallization is often inefficient for bulky NCAs. The "Deming Method" (Flash Chromatography) is recommended for high purity.
Materials:
-
Crude (S)-tLeu-NCA
-
Anhydrous THF
-
Anhydrous Hexanes
-
Dry Silica Gel (baked at 120°C under vacuum for 24h)
-
Glovebox or Schlenk setup
Steps:
-
Dissolution: Dissolve crude NCA in minimal anhydrous THF inside the glovebox.
-
Precipitation Check: Add equal volume of anhydrous hexanes. If oiling occurs, add more THF until clear.
-
Column Setup: Pack a glass column with the dry silica gel using 1:1 THF:Hexanes (anhydrous).
-
Elution: Load the NCA solution. Elute with 1:1 THF:Hexanes. Collect fractions in dry vials.
-
Analysis: Spot fractions on a TLC plate (stain with ninhydrin; NCA spots turn purple upon heating).
-
Isolation: Combine pure fractions and remove solvent under high vacuum (Schlenk line) at room temperature.
-
Sublimation (Optional but Recommended): For ultra-high MW targeting (
), sublime the resulting solid at under high vacuum ( Torr).
Protocol 2: HMDS-Mediated Polymerization
Target: Synthesis of Poly(L-tert-Leucine)
Reagents:
-
Purified (S)-tLeu-NCA (MW
185.2 g/mol ) -
Initiator: Hexamethyldisilazane (HMDS) (purified by distillation)
-
Solvent: Anhydrous THF (or DMF if solubility is an issue)
Calculations:
-
Target
: (residue MW) g/mol . -
[M]/[I] Ratio: 50:1.
Procedure:
-
Preparation (In Glovebox):
-
Weigh 500 mg (2.70 mmol) of (S)-tLeu-NCA into a flame-dried 20 mL scintillation vial equipped with a magnetic stir bar.
-
Dissolve in 4.5 mL of anhydrous THF. (Monomer concentration
M).
-
-
Initiation:
-
Prepare a stock solution of HMDS in THF.
-
Calculate required HMDS:
. -
Add the calculated volume of HMDS stock solution to the NCA solution rapidly under vigorous stirring.
-
-
Reaction:
-
Cap the vial tightly (or seal Schlenk tube).
-
Stir at room temperature (
). -
Note on Kinetics: Due to the tert-butyl bulk, reaction time may be longer than standard Leu-NCA. Allow 24–48 hours.
-
Monitoring: Monitor by FTIR. The reaction is complete when the anhydride carbonyl peaks (approx. 1850 cm
and 1785 cm ) disappear completely.
-
-
Termination & Isolation:
-
Remove from glovebox.
-
Expose to air/moisture to hydrolyze the TMS end-group (or add 1M HCl/MeOH dropwise).
-
Precipitate the polymer into a large excess (10x volume) of cold Diethyl Ether or Methanol.
-
Centrifuge and wash the white pellet 3x with diethyl ether.
-
Dry under vacuum at
overnight.
-
Characterization & Data Interpretation
| Technique | Parameter | Expected Observation | Troubleshooting |
| FTIR | Conversion | Disappearance of peaks at 1855, 1785 cm | Residual anhydride peaks indicate incomplete conversion. Check solvent purity. |
| Structure | Broadening of resonances compared to monomer. Distinct t-butyl signal (~1.0 ppm). | Sharp peaks suggest residual monomer. | |
| GPC/SEC | MW & Dispersity | Monomodal peak. Target Đ < 1.2. | Bimodal peak suggests water contamination (initiation by water) or chain coupling. |
| MALDI-TOF | End-Group | Single distribution corresponding to | Mass series matching |
Experimental Workflow Diagram
Figure 2: End-to-end workflow for the synthesis of Poly(L-tert-Leucine).
Troubleshooting & Expert Tips
-
"Dead" Reaction: If the solution remains clear and FTIR shows no change after 24h, the initiator may have been deactivated by adventitious water. Solution: Re-distill HMDS and verify solvent dryness (
ppm water). -
Precipitation Issues: Poly(tert-leucine) is extremely hydrophobic. If it does not precipitate well in methanol, try pure diethyl ether or hexanes.
-
Solubility: The resulting polymer can be prone to aggregation. For GPC analysis, use LiBr (0.1 M) in DMF or HFIP (Hexafluoroisopropanol) as the mobile phase to break up helical aggregates.
References
-
Lu, H., & Cheng, J. (2007).[1] Hexamethyldisilazane-Mediated Controlled Polymerization of
-Amino Acid N-Carboxyanhydrides. Journal of the American Chemical Society, 129(46), 14114–14115. Link -
Kramer, J. R., & Deming, T. J. (2010).
-Amino Acid-N-Carboxyanhydrides Using Flash Chromatography. Biomacromolecules, 11(12), 3668–3672. Link -
Dimitrov, I., & Schlaad, H. (2003). Synthesis of Block Copolypeptides Using Hexamethyldisilazane as Initiator.[1] Chemical Communications, (23), 2944–2945. Link
-
Kricheldorf, H. R. (2006). Polypeptides and 100 Years of Chemistry of
-Amino Acid N-Carboxyanhydrides. Angewandte Chemie International Edition, 45(35), 5752–5784. Link
Sources
Synthesis of Poly(tert-leucine) via Amine-Initiated Ring-Opening Polymerization: An Application Note and Protocol
Introduction
Poly(tert-leucine), a synthetic polypeptide with a bulky hydrophobic side chain, is a material of significant interest in the development of novel biomaterials, drug delivery systems, and advanced nanomaterials. Its unique structural properties, stemming from the sterically demanding tert-butyl group, can impart rigidity and self-assembly characteristics to macromolecular architectures. The ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs) is a powerful and widely adopted method for the synthesis of well-defined polypeptides.[1][2] Among the various initiation strategies, the use of primary amine initiators offers a robust and straightforward approach to producing polypeptides with controlled molecular weights and narrow molecular weight distributions.[1][3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of poly(tert-leucine) using a primary amine initiator. We will delve into the underlying "Normal Amine Mechanism" (NAM), provide detailed, step-by-step protocols for the synthesis of the L-tert-leucine N-carboxyanhydride (NCA) monomer and its subsequent polymerization, and outline the essential characterization and purification techniques. The causality behind experimental choices is explained to ensure both technical accuracy and practical success.
Mechanistic Insight: The Normal Amine Mechanism (NAM)
The primary amine-initiated ROP of NCAs proceeds via the Normal Amine Mechanism (NAM).[2][4] This mechanism is a nucleophilic ring-opening process where the primary amine initiator directly attacks the C5 carbonyl carbon of the NCA monomer. This is followed by the opening of the anhydride ring and subsequent decarboxylation to generate a new primary amine at the chain end, which then propagates the polymerization by attacking another NCA monomer.[1] This process allows for a "living" polymerization, where each initiator molecule generates one polymer chain, enabling predictable control over the degree of polymerization by adjusting the monomer-to-initiator ratio.
Experimental Protocols
Part 1: Synthesis of L-tert-leucine N-Carboxyanhydride (NCA)
The synthesis of the NCA monomer is a critical first step that requires anhydrous conditions to prevent premature polymerization. This protocol is adapted from established methods for NCA synthesis.[2]
Materials:
-
N-methoxycarbonyl-L-tert-leucine
-
Toluene (anhydrous)
-
Acetyl chloride
-
Petroleum ether (anhydrous)
-
Round-bottom flask with a reflux condenser and a calcium chloride drying tube
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Schlenk line or glove box (recommended for optimal results)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen or argon atmosphere, dissolve N-methoxycarbonyl-L-tert-leucine (e.g., 5.67 g, 30 mmol) in anhydrous toluene (25 mL).
-
Addition of Acetyl Chloride: To the stirred solution, add acetyl chloride (e.g., 2.59 g, 33 mmol) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80°C and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (CO2 and methyl chloride).
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene by rotary evaporation to obtain a solid residue.
-
Recrystallization: Recrystallize the crude solid product from a mixture of toluene and petroleum ether to yield purified L-tert-leucine-N-carboxy anhydride as a crystalline solid.
-
Drying and Storage: Dry the purified NCA under high vacuum and store it in a desiccator at -20°C under an inert atmosphere to prevent degradation and moisture-induced polymerization.
Part 2: Amine-Initiated Ring-Opening Polymerization of L-tert-leucine NCA
This protocol outlines the polymerization of L-tert-leucine NCA using n-hexylamine as a primary amine initiator. The monomer-to-initiator ratio ([M]/[I]) will determine the target degree of polymerization and, consequently, the molecular weight of the resulting poly(tert-leucine).
Materials:
-
L-tert-leucine N-carboxyanhydride (synthesized as described above)
-
n-Hexylamine
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous methanol
-
Schlenk flask with a magnetic stir bar
-
Syringes for liquid transfers
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
Monomer Dissolution: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the desired amount of L-tert-leucine NCA in anhydrous DMF to achieve the target concentration (e.g., 5-10 wt%).
-
Initiator Preparation: Prepare a stock solution of n-hexylamine in anhydrous DMF. The concentration should be calculated to allow for the precise addition of the desired molar equivalent of the initiator.
-
Initiation: Using a syringe, rapidly inject the calculated volume of the n-hexylamine solution into the stirred NCA solution at room temperature.
-
Polymerization: Allow the reaction to proceed at room temperature for 24-72 hours. The progress of the polymerization can be monitored by Fourier-transform infrared (FTIR) spectroscopy by observing the disappearance of the characteristic NCA anhydride peaks (around 1850 and 1790 cm⁻¹).
-
Termination and Precipitation: Once the desired conversion is reached (or the reaction is complete), terminate the polymerization by adding a small amount of anhydrous methanol. Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent, such as methanol or water.
-
Purification: Collect the precipitated poly(tert-leucine) by filtration or centrifugation. Wash the polymer repeatedly with the non-solvent to remove any unreacted monomer and initiator.
-
Drying: Dry the purified poly(tert-leucine) under high vacuum to a constant weight.
Characterization of Poly(tert-leucine)
Thorough characterization is essential to confirm the successful synthesis and determine the properties of the polymer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool to confirm the polymer structure. Due to the limited solubility of poly(tert-leucine) in common NMR solvents, a strong acid solvent like trifluoroacetic acid-d (TFA-d) is often required to obtain a well-resolved spectrum.
-
Expected ¹H NMR signals (in TFA-d):
-
A broad signal corresponding to the amide protons (-NH-) of the polymer backbone.
-
A signal for the α-proton (-CH-) of the repeating unit.
-
A sharp singlet corresponding to the nine equivalent protons of the tert-butyl side chain (-C(CH₃)₃).
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)
GPC/SEC is used to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymer.[5][6]
-
Typical GPC/SEC conditions:
-
Mobile Phase: N,N-dimethylformamide (DMF) with 0.01 M LiBr is a common eluent for polypeptides.
-
Columns: A set of columns suitable for the expected molecular weight range.
-
Calibration: Polystyrene or poly(methyl methacrylate) standards are typically used for calibration.
-
Expected Results: A narrow and monomodal peak is indicative of a controlled polymerization, with a PDI value close to 1.1.
-
Data Presentation
| Parameter | Description |
| Monomer | L-tert-leucine N-carboxyanhydride |
| Initiator | n-Hexylamine |
| Solvent | Anhydrous N,N-dimethylformamide (DMF) |
| Temperature | Room Temperature |
| Reaction Time | 24 - 72 hours |
| Target [M]/[I] ratio | 20:1 to 200:1 (to control molecular weight) |
| Purification | Precipitation in methanol or water |
Visualizations
Workflow for Poly(tert-leucine) Synthesis
Caption: Workflow for the synthesis and characterization of poly(tert-leucine).
Mechanism of Amine-Initiated NCA Polymerization
Caption: The Normal Amine Mechanism for NCA polymerization.
Trustworthiness and Self-Validation
The protocols described herein are based on well-established principles of NCA chemistry.[1][2] To ensure the trustworthiness of your results, it is crucial to:
-
Confirm Monomer Purity: The purity of the L-tert-leucine NCA is paramount. Impurities can lead to uncontrolled polymerization or chain termination. Purity should be confirmed by melting point and NMR spectroscopy.
-
Maintain Anhydrous Conditions: NCAs are highly sensitive to moisture. All solvents and glassware must be rigorously dried, and the reaction should be conducted under an inert atmosphere to prevent premature initiation by water.
-
Verify Polymer Structure and Purity: The structure of the final poly(tert-leucine) should be confirmed by ¹H NMR. The absence of monomer signals indicates successful purification.
-
Assess Molecular Weight Control: GPC/SEC analysis should demonstrate a linear relationship between the obtained number-average molecular weight (Mn) and the theoretical molecular weight calculated from the [M]/[I] ratio. The PDI should be low (typically < 1.2), indicating a controlled polymerization process.
References
-
Synthesis and characterization of poly-L-leucine initialized and immobilized by rehydrated hydrotalcite: understanding stability and the nature of interaction. (2013). PubMed. [Link]
-
Primary ammonium/tertiary amine-mediated controlled ring opening polymerisation of amino acid N-carboxyanhydrides. (n.d.). Royal Society of Chemistry. [Link]
-
Cheng, J., & Deming, T. J. (n.d.). Synthesis of Polypeptides by Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides. Cheng Research Group - University of Illinois. [Link]
-
Fast and selective organocatalytic ring-opening polymerization by fluorinated alcohol without a cocatalyst. (2019). PMC. [Link]
-
Ring-Opening Polymerization of Amino Acid N-Carboxyanhydrides with Unprotected/Reactive Side Groups. I. d-Penicillamine N-Carboxyanhydride. (2023). ACS Publications. [Link]
-
Fast and controlled Ring-Opening Polymerization of N-carboxyanhydrides via a cooperative bifunctional amino acid. (2023). ChemRxiv. [Link]
-
Synthesis and Characterization of Macroinitiators Based on Polyorganophosphazenes for the Ring Opening Polymerization of N-Carboxyanhydrides. (2021). MDPI. [Link]
-
TOSOH Ambient Temperature GPC (DMF). (n.d.). Soft Matter Facility (SoMF). [Link]
-
Surface Initiated N-carboxyanhydride Ring Opening Polymerization: Designing Nanohybrids for Biomedical Applications. (n.d.). University of Twente. [Link]
-
¹H NMR (CDCl3/trifluoroacetic acid (TFA)) spectra of (a)... (n.d.). ResearchGate. [Link]
-
Gel Permeation Chromatography (GPC) - DMF. (n.d.). UCSB Shared Instrumentation Network. [Link]
-
Controlled ring-opening polymerization of α-amino acid N-carboxyanhydrides in the presence of tertiary amines. (n.d.). MPG.PuRe. [Link]
-
Macromolecular chemistry - Gel permeation chromatography (GPC). (n.d.). TU Chemnitz. [Link]
-
NMR Study of the Secondary Structure and Biopharmaceutical Formulation of an Active Branched Antimicrobial Peptide. (2019). PMC. [Link]
-
Purification of Poly (3-hydroxybutyrate) Produced by Fatty Acid Fermentation Using Organic Polar Solvents. (n.d.). Aidic. [Link]
-
Practical considerations in Gel Permeation Chromatography analysis of polyolefins. (2021). Polymer Char. [Link]
-
PROCESS FOR PRODUCING TERT-LEUCINE. (2003). European Patent Office. [Link]
-
Gel permeation chromatography methods in the analysis of lactide-based polymers. (2018). JYX: JYU. [Link]
-
Development of a Fast Organic Extraction–Precipitation Method for Improved Purification of Elastin-Like Polypeptides That Is Independent of Sequence and Molecular Weight. (n.d.). PMC. [Link]
-
Solved The ^1H NMR spectrum of trifluoroacetic acid... (2016). Chegg. [Link]
- Method for the separation of leucine. (n.d.).
-
Metrologically traceable quantification of trifluoroacetic acid content in peptide reference materials by 19F solid-state NMR. (2019). Metrologia. [Link]
-
Synthesis of tert-Leucine and Related Amino Acids. (n.d.). De Gruyter. [Link]
Sources
- 1. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 2. doras.dcu.ie [doras.dcu.ie]
- 3. mdpi.com [mdpi.com]
- 4. Fast and selective organocatalytic ring-opening polymerization by fluorinated alcohol without a cocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. somf.engr.tamu.edu [somf.engr.tamu.edu]
- 6. Gel Permeation Chromatography (GPC) - DMF | UCSB Shared Instrumentation Network [sharedinstrumentation.ucsb.edu]
Precision Synthesis of Helical Polypeptides: HMDS-Mediated ROP of tert-Butyl-L-Glutamate NCA
This Application Note provides a rigorous, field-proven guide for the precision synthesis of helical poly(γ-tert-butyl-L-glutamate) (PtBuLG) using N-carboxyanhydride (NCA) ring-opening polymerization (ROP). Unlike traditional primary amine-initiated methods, this protocol emphasizes the Hexamethyldisilazane (HMDS)-mediated approach to ensure predictable molecular weights, narrow dispersity, and reproducible secondary structure formation.
Abstract
The synthesis of well-defined helical polypeptides requires strict control over impurities and initiation kinetics. While primary amine initiators often yield broad dispersities due to slow initiation relative to propagation, hexamethyldisilazane (HMDS) enables a "living-like" polymerization via a trimethylsilyl carbamate (TMS-CBM) intermediate.[1] This guide details the purification of
Introduction & Mechanistic Insight
The Challenge of Helicity
Polypeptides like PtBuLG adopt rigid
Why HMDS? (Expertise & Experience)
Traditional primary amines (e.g., hexylamine) follow the Normal Amine Mechanism (NAM) . In NAM, the nucleophilic amine attacks the C5 carbonyl of the NCA.[2] This is effective but sensitive to impurities and often slow. HMDS operates via a distinct mechanism:
-
Initiation: HMDS cleaves the NCA ring to form a TMS-carbamate end-group.[1][3]
-
Propagation: The TMS group transfers to the incoming monomer, ensuring the active chain end remains protected and "living."[3]
-
Result: Faster kinetics, narrower dispersity (
), and higher tolerance for minor impurities compared to NAM.
Reaction Mechanism Visualization
Caption: HMDS-mediated Ring-Opening Polymerization (ROP) mechanism. The TMS-carbamate intermediate ensures controlled propagation.
Material Preparation: The Foundation of Success
Critical Note: 90% of failures in NCA polymerization are due to impure monomers or wet solvents. Do not skip these steps.
3.1. Reagents
-
Monomer:
-tert-butyl-L-glutamate NCA (tBu-Glu-NCA). -
Initiator: Hexamethyldisilazane (HMDS), 99.9% (Sigma-Aldrich).
-
Solvent: Anhydrous DMF or THF (Water content < 10 ppm).
-
Precipitant: Diethyl ether or Methanol (Cold).
3.2. Protocol: Monomer Purification (Recrystallization)
Commercial NCAs often contain acid impurities (HCl) from the Fuchs-Farthing synthesis.
-
Dissolution: Dissolve 1.0 g of crude tBu-Glu-NCA in the minimum amount of anhydrous THF (~3-5 mL) inside a glovebox or under inert flow.
-
Precipitation: Add anhydrous Hexane (approx. 10-15 mL) dropwise until the solution turns cloudy.
-
Crystallization: Store at -20°C for 12-24 hours.
-
Collection: Filter the white crystals under inert atmosphere. Wash 2x with cold Hexane.
-
Drying: Dry under high vacuum (< 0.1 mbar) for 4 hours.
-
Validation: Check melting point (Target: ~78-80°C) or FTIR (sharp doublets at 1850/1790 cm⁻¹; no broad OH peak at 3400 cm⁻¹).
Experimental Protocol: HMDS-Mediated Polymerization
Workflow Diagram
Caption: Step-by-step workflow for the synthesis of helical PtBuLG.
Step-by-Step Procedure
-
Preparation: Inside a glovebox (
ppm), weigh 500 mg (2.18 mmol) of purified tBu-Glu-NCA into a 20 mL vial equipped with a magnetic stir bar. -
Solvation: Add 4.0 mL of anhydrous DMF. Stir until fully dissolved.
-
Note: DMF is preferred for solubility; THF can be used but may require larger volumes.
-
-
Initiator Addition:
-
Target Degree of Polymerization (
): 50. -
Calculation:
. -
Prepare a stock solution of HMDS in DMF. Add the calculated volume containing 0.0436 mmol of HMDS to the monomer solution.
-
-
Reaction: Seal the vial tightly. Stir at room temperature (20-25°C).
-
Observation: Bubbles (
) may form initially.
-
-
Monitoring:
-
Workup:
-
Pour the reaction mixture into 40 mL of cold diethyl ether (excess) under vigorous stirring.
-
The polymer will precipitate as a white fibrous solid.
-
Centrifuge (4000 rpm, 5 min) and decant the supernatant.
-
Re-dissolve in minimal THF and re-precipitate in ether (repeat 2x) to remove unreacted monomer.
-
-
Drying: Dry the white solid in a vacuum oven at 40°C overnight.
Characterization & Validation
5.1. Data Presentation: Expected Results
| Technique | Parameter | Expected Result for Helical PtBuLG |
| 1H NMR | Purity | Broad peaks (due to rigidity). Alpha-proton shift ~3.9 ppm. Absence of sharp NCA peaks. |
| GPC (DMF) | Dispersity ( | 1.05 - 1.20 (Indicates controlled HMDS mechanism). |
| FTIR | Secondary Structure | Amide I (~1650 cm⁻¹) and Amide II (~1540 cm⁻¹) bands characteristic of |
| CD Spec | Helicity | Double minima at 208 nm and 222 nm . |
5.2. Circular Dichroism (CD) Protocol
The Gold Standard for Helicity.
-
Sample Prep: Dissolve 0.1 mg/mL PtBuLG in Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) (helix-promoting solvents). Note: THF is UV-opaque below 212nm; avoid for CD.
-
Measurement: Scan from 260 nm to 190 nm in a 1 mm quartz cuvette.
-
Analysis:
-
Look for the "W" shape: Minima at 208/222 nm.
-
Calculate Mean Residue Ellipticity (
) to quantify helix content.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Broad Dispersity ( | Water contamination | Re-dry solvent over molecular sieves (3Å). Flame-dry glassware. |
| Low Yield / No Polymer | Impure Monomer (Acidic) | Recrystallize NCA again. Wash with aqueous |
| Insoluble Product | Molecular Weight too high | Increase Initiator concentration (lower M/I ratio). |
| Loss of Helicity (CD) | Solvent effect | Ensure CD is run in TFE or HFIP. DMF disrupts CD signals below 260nm. |
References
-
Lu, H., & Cheng, J. (2007). Hexamethyldisilazane-Mediated Controlled Polymerization of α-Amino Acid N-Carboxyanhydrides. Journal of the American Chemical Society, 129(46), 14114–14115. Link
-
Dimitrov, I., & Schlaad, H. (2003). Synthesis of Nearly Monodisperse Polystyrene-Polypeptide Block Copolymers via Polymerization of N-Carboxyanhydrides. Chemical Communications, (23), 2944–2945. Link
-
Kramer, J. R., & Deming, T. J. (2010). General Method for Purification of α-Amino Acid-N-Carboxyanhydrides Using Flash Chromatography. Biomacromolecules, 11(12), 3668–3672. Link
-
Hadley, M. E., et al. (2012). Helical Polypeptide-Based Materials: Synthesis, Characterization, and Applications. Polymer Reviews, 52(3). Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. doras.dcu.ie [doras.dcu.ie]
- 3. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides [mdpi.com]
- 4. Preparation of unidirectional end-grafted alpha-helical polypeptides by solvent quenching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rsc.org [rsc.org]
- 7. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]
Application of Poly(tert-leucine) in Drug Delivery Systems: A Technical Guide for Researchers
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of poly(tert-leucine) in advanced drug delivery systems. Leveraging its unique structural and physicochemical properties, poly(tert-leucine) emerges as a promising hydrophobic biomaterial for the formulation of novel therapeutic carriers. This guide offers in-depth application notes, detailed experimental protocols, and the scientific rationale behind the methodological choices, ensuring a robust framework for innovation in the field.
Introduction to Poly(tert-leucine): A Hydrophobic Polypeptide for Next-Generation Drug Delivery
Poly(tert-leucine), a synthetic polypeptide, is characterized by its bulky and highly hydrophobic tert-butyl side chains. This structural feature imparts significant hydrophobicity, driving the self-assembly of poly(tert-leucine)-containing polymers into well-defined nanostructures in aqueous environments.[1] While research directly focusing on poly(tert-leucine) for drug delivery is emerging, its properties can be largely understood and extrapolated from studies on similar hydrophobic poly(amino acids), such as poly(L-leucine).[2][3] The inherent biocompatibility of poly(amino acids) further positions them as attractive materials for biomedical applications.[4]
The primary advantages of utilizing poly(tert-leucine) in drug delivery systems include:
-
Enhanced Encapsulation of Hydrophobic Drugs: The strongly hydrophobic core of poly(tert-leucine)-based nanoparticles provides an ideal environment for encapsulating poorly water-soluble drugs, a significant challenge in pharmaceutical formulation.[5][6]
-
Controlled and Sustained Release: The dense, hydrophobic nature of the nanoparticle core can modulate the release kinetics of the encapsulated therapeutic, offering the potential for sustained drug delivery.[7][8]
-
Stimuli-Responsive Capabilities: By incorporating stimuli-responsive elements into the polymer design, drug release can be triggered by specific environmental cues within the body, such as changes in pH or temperature.[9][10]
This guide will delve into the synthesis of poly(tert-leucine), the formulation of drug delivery systems, and the critical evaluation of their performance.
Synthesis of Poly(tert-leucine): Ring-Opening Polymerization of N-Carboxyanhydrides
The most common and controlled method for synthesizing poly(tert-leucine) is the ring-opening polymerization (ROP) of tert-leucine N-carboxyanhydride (NCA).[11] This method allows for the preparation of polypeptides with predictable molecular weights and narrow molecular weight distributions.
Diagram: Synthesis of Poly(tert-leucine) via NCA Polymerization
Caption: Synthesis of Poly(tert-leucine) via NCA Polymerization.
Protocol 1: Synthesis of tert-Leucine N-Carboxyanhydride (NCA)
Rationale: The purity of the NCA monomer is critical for achieving controlled polymerization and obtaining polymers with desired molecular weights and low polydispersity. This protocol is based on the well-established "Fuchs-Farthing" method which minimizes side reactions.
Materials:
-
L-tert-leucine
-
Triphosgene
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Hexane
-
Nitrogen gas
-
Schlenk flask and standard glassware
Procedure:
-
Suspend L-tert-leucine in anhydrous THF in a Schlenk flask under a nitrogen atmosphere.
-
Slowly add a solution of triphosgene in anhydrous THF to the suspension at a controlled temperature (typically 0-25 °C).
-
Allow the reaction to proceed with stirring under nitrogen until the suspension becomes clear.
-
Remove the solvent under reduced pressure.
-
Recrystallize the crude product from a mixture of THF and hexane to obtain pure tert-leucine NCA.
-
Dry the purified NCA under vacuum and store in a glovebox or desiccator to prevent moisture-induced degradation.
Protocol 2: Ring-Opening Polymerization of tert-Leucine NCA
Rationale: The choice of initiator determines the end-group functionality of the polymer and influences the polymerization kinetics. Primary amines are commonly used initiators that provide good control over the polymerization.
Materials:
-
tert-Leucine NCA
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent
-
Primary amine initiator (e.g., n-hexylamine)
-
Anhydrous diethyl ether or hexane for precipitation
-
Nitrogen gas
-
Glovebox or Schlenk line
Procedure:
-
In a glovebox, dissolve the desired amount of tert-leucine NCA in anhydrous DMF.
-
Add the calculated amount of the primary amine initiator to the NCA solution with vigorous stirring. The monomer-to-initiator ratio will determine the target degree of polymerization.
-
Monitor the polymerization progress by Fourier-Transform Infrared (FTIR) spectroscopy, following the disappearance of the NCA anhydride peaks (~1850 and 1790 cm⁻¹).
-
Once the polymerization is complete, precipitate the polymer by adding the reaction mixture to a large excess of a non-solvent like diethyl ether or hexane.
-
Collect the precipitated poly(tert-leucine) by filtration or centrifugation.
-
Wash the polymer multiple times with the non-solvent to remove any unreacted monomer and initiator.
-
Dry the final poly(tert-leucine) product under vacuum.
Formulation of Poly(tert-leucine)-Based Drug Delivery Systems
The high hydrophobicity of poly(tert-leucine) makes it an excellent candidate for forming the core of self-assembled nanoparticles, such as micelles and polymersomes, when incorporated into amphiphilic block copolymers.[12] A common strategy is to synthesize a block copolymer comprising a hydrophilic block (e.g., polyethylene glycol, PEG) and a hydrophobic poly(tert-leucine) block.
Diagram: Self-Assembly of Amphiphilic Block Copolymers
Caption: Self-Assembly of Amphiphilic Block Copolymers.
Protocol 3: Preparation of Poly(tert-leucine)-Based Nanoparticles by Nanoprecipitation
Rationale: Nanoprecipitation is a simple and rapid method for preparing polymeric nanoparticles. It involves the displacement of a solvent in which the polymer is soluble with a non-solvent, leading to the spontaneous formation of nanoparticles.
Materials:
-
PEG-b-poly(tert-leucine) block copolymer
-
A water-miscible organic solvent (e.g., THF, acetone, or DMF)
-
Purified water (non-solvent)
-
Hydrophobic drug of interest
-
Magnetic stirrer
Procedure:
-
Dissolve the PEG-b-poly(tert-leucine) block copolymer and the hydrophobic drug in the organic solvent.
-
Under moderate stirring, add the organic solution dropwise to a larger volume of purified water.
-
The rapid solvent displacement will cause the polymer to precipitate and self-assemble into drug-loaded nanoparticles.
-
Continue stirring for several hours to allow for the complete evaporation of the organic solvent.
-
The resulting nanoparticle suspension can be purified by dialysis or centrifugation to remove any unloaded drug and residual solvent.
Characterization of Poly(tert-leucine) Drug Delivery Systems
Thorough characterization is essential to ensure the quality, efficacy, and safety of the formulated drug delivery systems.
| Parameter | Technique(s) | Purpose |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | To determine the average size and size distribution of the nanoparticles, which influence their in vivo fate. |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | To measure the surface charge of the nanoparticles, which affects their stability and interaction with biological membranes. |
| Morphology | Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM) | To visualize the shape and surface characteristics of the nanoparticles. |
| Drug Loading Content (DLC) and Encapsulation Efficiency (EE) | High-Performance Liquid Chromatography (HPLC), UV-Vis Spectroscopy, Infrared Spectroscopy[13][14][15] | To quantify the amount of drug encapsulated within the nanoparticles. |
Protocol 4: Determination of Drug Loading Content and Encapsulation Efficiency
Rationale: Accurate quantification of the encapsulated drug is crucial for determining the therapeutic dose and evaluating the efficiency of the formulation process.
Procedure:
-
Sample Preparation: Lyophilize a known amount of the drug-loaded nanoparticle suspension.
-
Drug Extraction: Dissolve the lyophilized nanoparticles in a suitable organic solvent that dissolves both the polymer and the drug.
-
Quantification: Analyze the concentration of the drug in the solution using a validated analytical method such as HPLC or UV-Vis spectroscopy. A calibration curve of the free drug should be prepared in the same solvent.
-
Calculations:
-
Drug Loading Content (DLC %): (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
Encapsulation Efficiency (EE %): (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
In Vitro Evaluation of Drug Release and Biological Performance
Understanding the drug release profile and the biological interactions of the nanoparticles is critical for predicting their in vivo performance.
Protocol 5: In Vitro Drug Release Study
Rationale: This protocol simulates the physiological conditions to assess the rate and mechanism of drug release from the nanoparticles. The dialysis method is a commonly used technique for this purpose.
Materials:
-
Drug-loaded nanoparticle suspension
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Release medium (e.g., Phosphate Buffered Saline (PBS) at pH 7.4, or acidic buffer to simulate tumor microenvironment)
-
Shaking incubator or water bath
Procedure:
-
Place a known volume of the drug-loaded nanoparticle suspension into a dialysis bag.
-
Immerse the dialysis bag in a larger volume of the release medium maintained at 37 °C with constant stirring.
-
At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., HPLC, UV-Vis).
-
Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
Diagram: Cellular Uptake of Nanoparticles
Sources
- 1. How hydrophobicity shapes the architecture of protein assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Glutamate-Leucine Block Copolypeptides for Drug Delivery [escholarship.org]
- 4. preprints.org [preprints.org]
- 5. A Versatile Polymer Micelle Drug Delivery System for Encapsulation and In Vivo Stabilization of Hydrophobic Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ijpras.com [ijpras.com]
- 8. researchtrend.net [researchtrend.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Single and Multiple Stimuli-Responsive Polymer Particles for Controlled Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and characterization of poly-L-leucine initialized and immobilized by rehydrated hydrotalcite: understanding stability and the nature of interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]
- 13. mdpi.com [mdpi.com]
- 14. Direct Quantification of Drug Loading Content in Polymeric Nanoparticles by Infrared Spectroscopy [ouci.dntb.gov.ua]
- 15. Direct Quantification of Drug Loading Content in Polymeric Nanoparticles by Infrared Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
(S)-(-)-4-tert-Butyloxazolidine-2,5-dione Purification Support Center
Current Status: Operational Ticket ID: NCA-PUR-001 Assigned Specialist: Senior Application Scientist, Polymer Chemistry Div.
Executive Summary: The Purity Imperative
You are likely here because your Ring-Opening Polymerization (ROP) failed.
(S)-(-)-4-tert-Butyloxazolidine-2,5-dione (commonly referred to as tert-Leucine NCA ) is a high-value monomer used to introduce steric bulk and hydrophobic character into polypeptide chains. However, N-carboxyanhydrides (NCAs) are notoriously unforgiving.
The Golden Rule: Purity < 99% is effectively 0%. Trace impurities—specifically water, chloride ions (HCl), and free amines —act as uncontrolled initiators or terminators. A chloride content as low as 0.05% can completely arrest high-molecular-weight polymerization.
This guide provides a self-validating workflow to restore your monomer to polymerization-grade purity.
Diagnostic Triage: Identify Your Impurity
Before attempting purification, match your observation to the likely contaminant.
| Symptom | Probable Cause | Impact on Polymerization |
| Cloudy/Hazy Solution (in dry THF/DMF) | Oligomers/Polymers | The monomer has spontaneously polymerized due to moisture. Irreversible. |
| Acrid/Pungent Smell | Acid Chlorides / HCl | Terminates chain growth; leads to low molecular weight. |
| Pink or Purple Tint | Oxidized Amines | Indicates hydrolysis back to amino acid or amine contamination. |
| Broad Melting Point (>2°C range) | Mixed Impurities | General solvent/salt contamination. |
| Oiling Out (during recrystallization) | Residual Solvent | Trapped THF or Dioxane preventing crystal lattice formation. |
The "Gold Standard" Protocol: Anhydrous Recrystallization
Methodology: Solvent/Anti-solvent Precipitation Validation: Deming Method (Modified) Required Purity: >99.5% (by titration or sharp MP)
WARNING: All steps must be performed under an inert atmosphere (Nitrogen/Argon) using Schlenk lines or a Glovebox. Humidity is the enemy.
Reagents:
-
Solvent (Good): Anhydrous Ethyl Acetate (EtOAc) or THF.
-
Anti-solvent (Poor): Anhydrous Hexanes or Heptane.
-
Drying Agent: Calcium Hydride (
) treated solvents are mandatory.
Step-by-Step Workflow:
-
Dissolution:
-
Transfer crude tert-Leucine NCA into a flame-dried Schlenk flask under
. -
Add the minimum amount of anhydrous EtOAc required to dissolve the solid at room temperature.
-
Note: Avoid heating above 40°C. NCAs are thermally unstable and can undergo thermal polymerization.
-
-
Filtration (The "Trash" Removal):
-
Filter the solution through a dry Celite pad (packed in a Schlenk frit) to remove insoluble salts (amine hydrochlorides) and any pre-formed polymer.
-
-
Precipitation:
-
Slowly add anhydrous Hexanes to the filtrate with gentle stirring until a persistent cloudiness (turbidity) appears.
-
Add a few drops of EtOAc to clear the solution back to transparency.
-
-
Crystallization:
-
Place the flask in a freezer (-20°C) for 12–24 hours.
-
Why: Rapid cooling yields small, impure crystals. Slow cooling at -20°C yields large, pure needles.
-
-
Isolation:
-
Filter the crystals under inert gas (Schlenk frit).
-
Wash the cake 2x with cold, dry Hexanes.
-
Dry under high vacuum (<0.1 mbar) for 4 hours to remove solvent traps.
-
Visualization: The Purification Logic
The following diagram illustrates the critical decision pathways for purifying tert-Leucine NCA.
Caption: Workflow for the anhydrous recrystallization of tert-Leucine NCA. Note the feedback loop for repeated crystallization if purity targets are not met.
Advanced Troubleshooting: Specific Impurity Removal
If the standard recrystallization fails, you are likely dealing with persistent Chloride (HCl) or Free Acid impurities.
Scenario A: The "Chloride Killer" (High Chloride Content)
Symptoms: Polymerization initiates but dies quickly; molecular weight distribution is broad.
-
The Fix: Wash the organic phase (EtOAc) with cold, saturated Sodium Bicarbonate (
) before crystallization. -
Critical Warning: This introduces water. You must dry the organic layer immediately and rigorously over Magnesium Sulfate (
) and filter. This is a "high risk, high reward" maneuver. -
Alternative: Add a scavenger like
-pinene or limonene during the synthesis step to trap HCl, rather than trying to remove it later.
Scenario B: The "Sticky Oil" (Oiling Out)
Symptoms: Product separates as a viscous oil instead of crystals.
-
The Fix: Your solvent ratio is off, or the solution is too concentrated.
-
Re-dissolve the oil in EtOAc.
-
Add Hexane more slowly.
-
Seed the solution with a tiny crystal of pure NCA (if available) or scratch the glass wall with a glass rod to induce nucleation.
-
Storage & Handling Protocols
Once purified, tert-Leucine NCA is a "ticking clock."
| Parameter | Specification | Reason |
| Temperature | -20°C to -30°C | Retards thermal polymerization. |
| Atmosphere | Argon or Nitrogen | Prevents hydrolysis from air moisture. |
| Container | Schlenk Tube / Taped Vial | Standard caps leak. Parafilm is mandatory; Schlenk is better. |
| Shelf Life | < 3 Months | Even under ideal conditions, spontaneous dimerization occurs. |
Frequently Asked Questions (FAQ)
Q: Can I use Silica Gel Chromatography to purify my NCA? A: Generally, No. Silica gel is slightly acidic and contains adsorbed water. Passing an NCA through a standard silica column usually results in hydrolysis (low yield) or ring-opening. Exception: Some groups (e.g., Deming et al.) have demonstrated flash chromatography using anhydrous silica in a glovebox, but for most labs, recrystallization is safer and more scalable [1].
Q: My NCA turned pink during storage. Is it usable? A: No. A pink or purple color usually indicates the presence of amine oxides or complexed impurities derived from the amino acid. This material will likely fail to polymerize or yield unpredictable kinetics. Discard and re-synthesize.
Q: How do I verify the purity without running a polymerization? A:
-
1H NMR: Check for the absence of the
-proton shift of the free amino acid. -
Chloride Titration: Volhard titration can quantify residual chloride (<0.05% is the target).
-
Melting Point: Should be sharp (within 1°C).
References
-
Deming, T. J. (2000). Methodologies for preparation of synthetic polypeptides of specified functionality.[1][2] Nature. Link (Note: Describes the rigorous requirements for NCA purity).
-
Kricheldorf, H. R. (2006).[3] Polypeptides and 100 Years of Chemistry of
-Amino Acid N-Carboxyanhydrides. Angewandte Chemie International Edition. Link -
Hadley, J., et al. (2011).
-Amino Acid-N-Carboxyanhydrides Using Flash Chromatography.[2][4] Biomacromolecules.[1][2][3][5][6] Link (The exception to the "No Column" rule). -
Sigma-Aldrich. (n.d.). L-tert-Leucine Product Data.Link (Reference for the starting material properties).
Sources
- 1. Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis | Springer Nature Experiments [experiments.springernature.com]
- 2. General method for purification of α-amino acid-n-carboxyanhydrides using flash chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 4. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
Technical Support Center: tert-Leucine NCA Handling & Stability
Subject: Preventing Moisture-Induced Degradation of tert-Leucine N-Carboxyanhydride
Ticket Priority: Critical (Tier 3) Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Introduction: The "Bulky" Challenge
Welcome to the Advanced Technical Support Center. You are likely here because your tert-leucine NCA (t-Leu NCA) has turned from a pristine white crystalline solid into a sticky, yellowed residue, or your polymerization stoichiometry is consistently failing.
tert-Leucine is unique due to its massive tert-butyl side chain. While this steric bulk offers some kinetic protection against nucleophilic attack compared to glycine or alanine NCAs, it does not make the molecule immune to moisture. In fact, the degradation pathway is insidious because it is autocatalytic . Once a single water molecule opens one NCA ring, the resulting amine product triggers a chain reaction that destroys the remaining batch, even in a "sealed" container.
This guide provides the protocols required to arrest this degradation.
Module 1: The Degradation Mechanism (The "Why")
To prevent degradation, you must understand the enemy. Moisture does not just "wet" the NCA; it chemically detonates it.
The "Death Spiral" Pathway
When trace water enters your system, it attacks the carbonyl carbon (C-5) of the NCA ring.
-
Hydrolysis: Water opens the ring to form a carbamic acid intermediate.
-
Decarboxylation: This unstable acid rapidly loses CO₂, yielding the free amino acid (tert-leucine).
-
Autocatalysis (The Killer): The free amino acid contains a primary amine. This amine is a potent nucleophile that attacks other NCA molecules, initiating uncontrolled oligomerization.
Visualizing the Failure Cascade:
Figure 1: The autocatalytic degradation cascade of N-carboxyanhydrides triggered by moisture.
Module 2: Storage & Handling Protocols (Tier 1 Support)
Q: My NCA arrived on dry ice. Can I store it in the -20°C freezer in its original vial? A: No. The original vial is insufficient for long-term storage. Commercial caps often loosen at cryogenic temperatures due to differential thermal contraction, allowing moist air to seep in.
Protocol: The Double-Containment System
-
Primary Vessel: Ensure the NCA is in a glass vial with a Teflon-lined screw cap. Tape the cap interface with Parafilm or electrical tape inside the glovebox.
-
Secondary Vessel: Place the primary vial inside a larger Schlenk tube or a heavy-walled jar containing a layer of activated desiccant (e.g., P₂O₅ or molecular sieves).
-
Atmosphere: The secondary vessel must be filled with Argon (heavier than air), not Nitrogen, if possible.
-
Temperature: Store at -20°C for short-term (<1 month) or -80°C for long-term.
Q: Why did my NCA turn sticky after I warmed it up? A: You likely opened the cold vial before it reached room temperature. Condensation forms instantly on cold surfaces.
-
Correct Procedure: Remove the secondary vessel from the freezer and place it in a desiccator. Allow it to warm to room temperature (approx. 2–3 hours) before breaking the seal.
Module 3: Solvent Engineering (Tier 2 Support)
Q: I used "Anhydrous" THF from a brand-new bottle. Why did the reaction fail? A: "Anhydrous" commercial solvents are rarely dry enough for NCA chemistry. NCA polymerization requires water content < 10 ppm. Commercial "anhydrous" solvents often contain 30–50 ppm water, which is fatal to the stoichiometry.
Solvent Purity Standards
| Solvent | Common Impurity | Effect on t-Leu NCA | Purification Protocol |
| THF | Peroxides, Water | Chain termination; Ring opening | Distill over Sodium/Benzophenone OR pass through activated alumina columns. |
| DMF | Dimethylamine , Water | Immediate degradation (Amine initiates polymerization) | Vacuum distill over P₂O₅ or CaH₂; Store over 4Å sieves. Discard if it smells "fishy". |
| Dichloromethane | HCl, Water | Acid-catalyzed rearrangement | Distill over CaH₂. |
Critical Note on DMF: Dimethylformamide (DMF) decomposes over time to produce dimethylamine. Even trace amines will initiate polymerization of your t-Leu NCA immediately upon dissolution. Always test DMF for amines (ninhydrin test) before use.
Module 4: Diagnostic Quality Control (Tier 3 Support)
Q: How do I prove my NCA is good before wasting expensive initiator? A: You must validate purity using FTIR and Proton NMR. Visual inspection (white crystals) is not enough. Hydrolyzed NCA can still appear white before it yellows.
Protocol: The "Self-Validating" QC Workflow
1. FTIR Spectroscopy (The Rapid Check)
-
Sample Prep: Prepare a KBr pellet or use an ATR module inside a glovebox (or under rapid N₂ purge).
-
The "Heartbeat" Peaks: Look for the characteristic anhydride carbonyl doublets.
-
~1855 cm⁻¹: C=O symmetric stretch.
-
~1785 cm⁻¹: C=O asymmetric stretch.
-
-
The "Death" Signals:
-
Broad peak at 3300–3500 cm⁻¹: Indicates N-H stretching from free amino acid or water.
-
Peak at ~1650 cm⁻¹: Amide I band (indicates oligomer formation).
-
2. ¹H-NMR (The Quantitative Check)
-
Solvent: Anhydrous CDCl₃ or DMSO-d₆ (dried over sieves).
-
Target: Look for the α-proton signal.
-
Intact NCA: Sharp singlet/doublet (shifted downfield due to the ring).
-
Degraded: New peaks appearing upfield (free amino acid) or broadened peaks (oligomers).
-
-
Validation: If you see >2% impurity integration, recrystallize immediately (THF/Hexane inside glovebox).
Visualizing the QC Decision Tree:
Figure 2: Quality Control Decision Tree for validating NCA purity prior to use.
References
-
Deming, T. J. (2007). "Synthetic Polypeptides for Biomedical Applications."[1] Progress in Polymer Science, 32(8-9), 858-875. Link
-
Hadjichristidis, N., et al. (2009). "Polypeptides from N-Carboxyanhydrides: Synthesis and Applications." Chemical Reviews, 109(11), 5528-5578. Link
-
Kricheldorf, H. R. (2006). "Polypeptides and 100 Years of Chemistry of α-Amino Acid N-Carboxyanhydrides." Angewandte Chemie International Edition, 45(35), 5752-5784. Link
-
Sigma-Aldrich Technical Bulletin. (2023). "Handling Moisture Sensitive Reagents." Merck KGaA. Link
Sources
Technical Support Center: Optimizing Yield in the Phosgenation of tert-Leucine
Welcome to the technical support center for the synthesis and optimization of tert-leucine derivatives via phosgenation. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and provide actionable solutions for this sterically demanding transformation. As your Senior Application Scientist, my goal is to provide you with not just protocols, but the rationale behind them, ensuring your experiments are both successful and safe.
Critical Safety Advisory: Handling Phosgene and Its Surrogates
Question: What are the absolute mandatory safety precautions when working with phosgene or its substitutes like triphosgene?
Answer: Phosgene (COCl₂) is an insidious and highly toxic gas.[1] Its odor detection threshold is higher than the value considered dangerous, meaning you could be exposed to harmful levels without noticing.[2] Triphosgene, a solid, is a safer alternative but must be handled with extreme care as it can decompose to phosgene, especially in the presence of moisture or nucleophiles.[1][3]
Mandatory Safety Protocols:
-
Engineered Controls: All work must be conducted in a high-performance, certified chemical fume hood with documented, consistent airflow. For phosgene gas, a dedicated, contained, and sensor-monitored area is standard practice in industrial settings.[4]
-
Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, chemical splash goggles, and heavy-duty nitrile or neoprene gloves. Always consult your institution's safety guidelines for specific glove recommendations.
-
Detection: Phosgene detection badges should be worn by all personnel in the vicinity of the experiment. Continuous, real-time monitoring systems with alarms are essential when using phosgene gas.[4]
-
Neutralization: Keep a neutralization solution readily available. For gaseous spills, ammonia can be used to mitigate the spread. Liquid spills can be neutralized with sodium bicarbonate.
-
Emergency Plan: Ensure an emergency plan is in place, and all personnel are trained on it. This includes evacuation routes and procedures for medical assistance in case of exposure.
Troubleshooting Guide: From Low Yields to Impure Products
This section addresses the most common issues encountered during the phosgenation of tert-leucine to form its N-carboxyanhydride (NCA), a key intermediate for peptide synthesis.[5]
Problem 1: Low or No Yield of tert-Leucine N-Carboxyanhydride (NCA)
Question: My reaction yield is consistently below 50%. What are the primary factors I should investigate?
Answer: Low yield in this reaction is a frequent issue, often stemming from a combination of factors related to reagent quality, reaction conditions, and the inherent challenge of working with the sterically hindered tert-leucine. The troubleshooting workflow below can help systematically identify the root cause.
Caption: Troubleshooting workflow for low NCA yield.
Question: How critical is the purity and dryness of my starting materials and solvent?
Answer: It is absolutely critical.
-
tert-Leucine: The starting amino acid must be completely dry. Any moisture will consume phosgene to form HCl and CO₂, wasting your reagent and introducing a catalyst for product decomposition.[2][6]
-
Solvent: Anhydrous solvents, such as tetrahydrofuran (THF) or toluene, are mandatory.[1][7] Water reacts readily with phosgene and the NCA product. Use freshly distilled solvent from a suitable drying agent (e.g., sodium/benzophenone for THF) or purchase high-purity anhydrous solvent and handle it under an inert atmosphere.
-
Triphosgene: While solid and seemingly stable, triphosgene can degrade upon exposure to atmospheric moisture, releasing phosgene and HCl. Use high-purity triphosgene from a reputable supplier and handle it quickly.
Question: What is the optimal temperature profile for the phosgenation of tert-leucine?
Answer: The reaction is highly exothermic, especially during the initial stages.[1] Proper temperature control is essential to prevent side reactions.
-
Initial Cooling: Start the reaction at a low temperature, typically 0 °C or even lower, to control the initial exotherm upon addition of the phosgenating agent.[8]
-
Slow Warming: After the addition is complete, allow the reaction to warm slowly to room temperature. Vigorous gas evolution (CO₂) is expected.[8] Some protocols may call for gentle heating to reflux to ensure the reaction goes to completion, but this must be approached with caution as excessive heat can promote polymerization.[7]
Question: Why is byproduct HCl such a problem, and how can I manage it?
Answer: The reaction of an amino acid with phosgene generates two equivalents of hydrogen chloride (HCl).[5] This HCl can catalyze the decomposition and polymerization of the desired NCA product, severely impacting yield.[9]
Strategies for HCl Management:
-
Inert Gas Sparge: Bubbling a slow stream of dry nitrogen or argon through the reaction mixture can help carry away the gaseous HCl as it forms.
-
HCl Scavengers: While bases can be used, they can also complicate the reaction. A more elegant solution is the use of non-basic HCl scavengers like epoxides (e.g., propylene oxide) or α-pinene, which react irreversibly with HCl without interfering with the primary reaction.[5][10]
Problem 2: Significant Formation of Impurities and Byproducts
Question: My final product is contaminated with a white, insoluble solid. What is it and how do I prevent its formation?
Answer: This is most likely a polymeric byproduct. The NCA ring is susceptible to ring-opening polymerization, which can be initiated by nucleophiles (like water or another amino acid molecule) or catalyzed by acid (HCl).[5][9]
Prevention of Polymerization:
-
Strictly Anhydrous Conditions: As mentioned, this is the most critical factor.
-
Temperature Control: Avoid excessive heating, as high temperatures accelerate polymerization.
-
Effective HCl Removal: Efficiently removing the HCl byproduct minimizes acid-catalyzed polymerization.[9]
-
Rapid Workup: Once the reaction is complete, proceed with the isolation of the NCA promptly to minimize its time in the crude reaction mixture.
The diagram below illustrates the main reaction pathway versus the key side reactions.
Caption: Desired vs. undesired reaction pathways.
Question: How can I minimize the formation of urea byproducts?
Answer: Urea derivatives form when the highly reactive isocyanate intermediate reacts with an unreacted amino acid molecule. This is more likely to happen if there is a high local concentration of the amino acid relative to the phosgenating agent.
Minimization Strategy:
-
Reverse Addition: Instead of adding phosgene to the amino acid suspension, consider adding the amino acid suspension slowly to the phosgene solution. This ensures phosgene is always in excess, quickly converting any added amino acid to the next intermediate.
-
Good Agitation: Ensure vigorous stirring to maintain a homogeneous mixture and prevent localized concentration gradients.
Experimental Protocol Example
Question: Can you provide a reliable starting protocol for the synthesis of L-tert-leucine NCA using triphosgene?
Answer: Certainly. The following is a generalized, lab-scale protocol that incorporates best practices for maximizing yield and safety.
Protocol: Synthesis of L-tert-Leucine N-Carboxyanhydride
Materials:
-
L-tert-Leucine (dried under vacuum at 60 °C for 12 hours)
-
Triphosgene (BTC, bis(trichloromethyl) carbonate)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Hexanes
-
Nitrogen or Argon gas supply
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, a dropping funnel, and a reflux condenser connected to an oil bubbler. Maintain a positive pressure of inert gas throughout the procedure.
-
Suspension: Suspend L-tert-leucine (1.0 eq) in anhydrous THF (approx. 0.2 M concentration) in the flask and cool the mixture to 0 °C in an ice bath.
-
Triphosgene Solution: In a separate dry flask under inert gas, dissolve triphosgene (0.35-0.40 eq) in anhydrous THF. Note: Stoichiometrically, 1 mole of triphosgene is equivalent to 3 moles of phosgene.[1]
-
Addition: Transfer the triphosgene solution to the dropping funnel and add it dropwise to the stirred tert-leucine suspension over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Stir overnight. The mixture should become clear as the starting material is consumed. You will observe gas evolution (CO₂).
-
Workup:
-
Filter the reaction mixture through a pad of Celite to remove any minor insoluble byproducts.
-
Concentrate the filtrate under reduced pressure (rotary evaporator) at a bath temperature below 40 °C to obtain a crude solid or oil.
-
-
Purification:
-
Dissolve the crude product in a minimal amount of hot anhydrous hexanes (or a mixture of ethyl acetate/hexanes).
-
Allow the solution to cool to room temperature, then place it in a freezer (-20 °C) to induce crystallization.
-
Collect the white crystalline product by vacuum filtration, wash with cold hexanes, and dry under high vacuum.
-
Flash chromatography on silica gel can also be an effective purification method for NCAs that are difficult to crystallize.[11]
-
Frequently Asked Questions (FAQs)
Question: What are the key differences between using phosgene gas versus solid triphosgene?
Answer: The choice between phosgene and triphosgene involves a trade-off between reactivity, handling, and safety. Triphosgene is overwhelmingly preferred in a research laboratory setting for safety reasons.[2]
| Feature | Phosgene (COCl₂) | Triphosgene (BTC) |
| State | Colorless Gas | White Crystalline Solid |
| Safety | Extremely toxic, requires specialized handling and containment.[4] | Much safer to handle and weigh, but still toxic as it generates phosgene in situ.[1] |
| Reactivity | Highly reactive, allowing for reactions at very low temperatures.[12] | Less reactive than phosgene. Reactions often require slightly higher temperatures or longer reaction times.[12] |
| Stoichiometry | Added as a gas or condensed liquid. | 1 equivalent of BTC produces 3 equivalents of phosgene.[1] |
| Workup | Excess can be removed by evaporation or inert gas sparging.[12] | Non-volatile; excess or byproducts must be removed by extraction or chromatography. |
Question: How can I monitor the reaction's progress?
Answer: You can monitor the disappearance of the starting material and the appearance of the product using a few methods:
-
Thin-Layer Chromatography (TLC): Periodically take aliquots from the reaction, quench them carefully (e.g., with a drop of methanol), and run a TLC to check for the consumption of tert-leucine.
-
Infrared (IR) Spectroscopy: If you have an in-situ IR probe, you can monitor the formation of the NCA product by the appearance of its characteristic anhydride carbonyl stretches, typically two strong bands around 1860 and 1790 cm⁻¹.
Question: Are there any non-phosgene alternatives for this synthesis?
Answer: Yes, due to the hazards of phosgene, several phosgene-free methods have been developed. While direct phosgenation is often efficient, these alternatives can be valuable.
-
Dimethyl Carbonate (DMC): DMC is considered an environmentally friendly reagent that can be used to synthesize carbamates, which can then be cyclized to isocyanates.[13]
-
Reductive Carbonylation: This method can potentially synthesize isocyanates directly from nitro compounds using carbon monoxide, bypassing the amine and phosgene steps entirely, though it often requires a catalyst and high pressure.[13][14]
-
N-alkyloxycarbonylamino acid cyclization: Treating an N-protected amino acid (like Boc-tert-leucine) with a coupling or dehydrating agent can also yield the NCA.[11]
This guide provides a comprehensive framework for troubleshooting and optimizing the phosgenation of tert-leucine. By understanding the underlying chemical principles and adhering strictly to safety protocols, you can significantly improve your yields and obtain high-purity products for your research.
References
- Vertex AI Search. (2026, February 20). What is Phosgene Synthesis and Its Importance in Organic Chemistry?
- Vertex AI Search.
- Vertex AI Search. (2014, February 14). A REVIEW AND METHODS TO HANDLE PHOSGENE, TRIPHOSGENE SAFELY DURING DRUG SYNTHESIS.
- Vertex AI Search. (2014, February 14). Phosgene.
- Google Patents. (n.d.). US6476231B2 - Process for the preparation of N-carboxy-t-leucine anhydride.
- Organic Syntheses. (n.d.). N - Organic Syntheses Procedure.
- Singh, R. P., et al. (n.d.). Simple, Rapid, and Highly Sensitive Detection of Diphosgene and Triphosgene by Spectrophotometric Methods. PMC.
- Vertex AI Search.
- Merck Millipore. (n.d.). Phosgene and Substitutes.
- Valsynthese. (2022, June 30). SAFE HANDLING OF PHOSGENE AT VALSYNTHESE. Chemicals Knowledge.
- Wikipedia. (n.d.). Phosgene.
- TSpace. (n.d.). Synthesis of Isocyanates from CO2 and Amines under Mild Conditions.
- ACS Fall 2025. (2025, September 25). Isocyanate synthesis without phosgene: computational and experimental studies for a greener industry.
- Nishikubo, R., et al. (2022, October 19). Photo-On-Demand Synthesis of α-Amino Acid N-Carboxyanhydrides with Chloroform. ACS Omega.
- EPA. (n.d.). Method for the determination of phosgene in ambient air using HPLC.
- Nature Communications. (n.d.). A moisture-tolerant route to unprotected α/β- amino acid N-carboxyanhydrides and facile synthesis of.
- Annals of Translational Medicine. (2022, August 2). Phosgene-Induced acute lung injury: Approaches for mechanism-based treatment strategies.
- OSHA. (1986, August). PHOSGENE Method no.: Matrix: Target concentration: Procedure: Recommended air volume and sampling rate.
- ResearchGate. (n.d.). Synthesis of amino acid NCAs using phosgene and its derivatives.
- Kramer, J. R., & Deming, T. J. (n.d.). General Method for Purification of α-Amino acid- N -carboxyanhydrides Using Flash Chromatography. ResearchGate.
- MDPI. (2017, October 25). Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides.
Sources
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Phosgene - Wikipedia [en.wikipedia.org]
- 3. Simple, Rapid, and Highly Sensitive Detection of Diphosgene and Triphosgene by Spectrophotometric Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 5. mdpi.com [mdpi.com]
- 6. Phosgene-Induced acute lung injury: Approaches for mechanism-based treatment strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US6476231B2 - Process for the preparation of N-carboxy-t-leucine anhydride - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.pku.edu.cn [chem.pku.edu.cn]
- 11. researchgate.net [researchgate.net]
- 12. merckmillipore.com [merckmillipore.com]
- 13. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iris.unisa.it [iris.unisa.it]
PolyPeptide Tech Hub: Controlling Molecular Weight in t-Leu NCA Polymerization
Status: Operational Ticket ID: TLEU-NCA-001 Assigned Specialist: Senior Application Scientist
Executive Summary: The t-Leu Challenge
Polymerizing tert-leucine (t-Leu) N-carboxyanhydrides (NCA) presents a unique kinetic paradox. The bulky tert-butyl side chain creates immense steric hindrance, significantly retarding the rate of propagation (
This guide moves beyond standard protocols to address the specific "steric-electronic" balance required for t-Leu. We utilize Hexamethyldisilazane (HMDS) mediated polymerization as the gold standard for this monomer, as it bypasses the kinetic sluggishness of primary amine initiation.
Module 1: Monomer Purity – The "Invisible" Killer
The Issue: t-Leu NCA is notoriously difficult to purify via recrystallization due to its high solubility in organic solvents and low melting point. Residual HCl or isocyanates from the Fuchs-Farthing synthesis will protonate your initiator, leading to "dead" chains before the reaction starts.
Protocol: Flash Chromatography Purification (The Deming Method)
Do not rely on recrystallization alone for t-Leu NCA.
Reagents:
-
Crude t-Leu NCA.
-
Anhydrous THF (inhibitor-free).
-
Dry Silica Gel (60 Å).
-
Glovebox or Schlenk line (N2/Ar atmosphere).
Workflow:
-
Solvation: Dissolve crude t-Leu NCA in a minimal amount of dry THF inside the glovebox.
-
The Column: Prepare a silica gel column pre-equilibrated with dry THF.
-
Elution: Run the NCA solution through the column using dry THF/Hexane (1:1) as the eluent.
-
Why? Silica acts as a scavenger for HCl and charged impurities, which bind strongly to the stationary phase, while the neutral NCA elutes rapidly.
-
-
Isolation: Evaporate solvent under high vacuum (<0.1 mbar).
-
Validation: Verify purity via FTIR. Look for sharp doublet peaks at ~1850 cm⁻¹ and ~1785 cm⁻¹ (C=O). Any broadening indicates hydrolysis.
Module 2: Initiator Selection & Mechanism
The Issue: Using primary amines (e.g., butylamine) for t-Leu is often disastrous. The steric bulk of t-Leu hinders the nucleophilic attack of the amine on the NCA ring (
The Solution: Use HMDS (Hexamethyldisilazane) .[1][2] HMDS functions via a trimethylsilyl (TMS) carbamate exchange mechanism.[1] This ensures that the chain end remains "masked" and only propagates via a coordinated transfer, effectively suppressing the AMM pathway.
Visualizing the Mechanism
Caption: The HMDS-mediated cycle prevents "runaway" initiation by utilizing a TMS-carbamate end-group that mediates monomer addition, ensuring
Experimental Protocol: HMDS Initiation
-
Environment: Glovebox (O2 < 1 ppm, H2O < 1 ppm).
-
Solvent: Anhydrous THF or DMF (if solubility is an issue).
-
Ratio Calculation: Target DP =
.-
Note: For t-Leu, keep target DP < 50 initially to verify solubility.
-
-
Execution:
-
Dissolve t-Leu NCA in solvent (0.1 M).
-
Add HMDS (neat or stock solution) rapidly.
-
Seal vessel. Reaction time: 24–48 hours (slower than standard Leu due to sterics).
-
-
Monitoring: Monitor FTIR. Disappearance of anhydride peaks (1850/1785 cm⁻¹) indicates completion.
Module 3: Troubleshooting Matrix
Symptom: Multimodal GPC Traces (Bimodality)
| Potential Cause | The Science | The Fix |
| Secondary Structure Formation | Poly(t-Leu) forms extremely stable | Disrupt the Helix: Switch solvent to DMF with 5% LiBr. The salt disrupts hydrogen bonding, linearizing the chain and normalizing kinetics. |
| Water Contamination | Water acts as a bifunctional initiator/terminator, creating a separate population of chains uncontrolled by HMDS. | Scavenge: Ensure all glassware is flame-dried. Use the "Deming Column" method for monomer purification immediately before use. |
Symptom: Reaction Stalls (< 50% Conversion)
| Potential Cause | The Science | The Fix |
| Acidic Impurities | Residual HCl from synthesis protonates the active amine end-group, forming a "dormant" ammonium salt that cannot attack the next monomer. | Add a Base Sponge: Add a non-nucleophilic base (e.g., Triethylamine) in trace amounts only if using amine initiation. For HMDS, re-purify the monomer via silica column. |
| Precipitation | Poly(t-Leu) is highly hydrophobic and crystalline. It may precipitate out of THF as it grows, physically preventing monomer access. | Solvent Switch: Use Nitrobenzene or a THF/DMF mixture. Ensure the polymer remains soluble throughout the reaction. |
Module 4: Data & Kinetics Comparison
The following table highlights why HMDS is superior for bulky monomers like t-Leu compared to traditional amines.
| Parameter | Primary Amine (e.g., Butylamine) | HMDS (Silazane) | Transition Metal (Co/Ni) |
| Mechanism | Nucleophilic Ring Opening (NAM) | TMS-Carbamate Transfer | Coordinative Insertion |
| Initiation Rate ( | Slow (Sterically hindered by t-Butyl) | Fast (Electronic activation) | Fast |
| Control over Đ | Poor (Đ > 1.3) | Excellent (Đ < 1.2) | Excellent (Đ < 1.1) |
| Moisture Sensitivity | High | Moderate | Extreme |
| Ease of Use | High | High | Low (Requires complex synthesis) |
References
-
HMDS-Mediated Polymeriz
- Lu, H., & Cheng, J. (2007). Hexamethyldisilazane-Mediated Controlled Polymerization of α-Amino Acid N-Carboxyanhydrides. Journal of the American Chemical Society.
-
Monomer Purific
-
Kramer, J. R., & Deming, T. J. (2010).[3] General Method for Purification of α-Amino Acid-N-carboxyanhydrides Using Flash Chromatography. Biomacromolecules.
-
-
LiHMDS & Fast Initi
-
Wu, Y., et al. (2018). Lithium hexamethyldisilazide initiated superfast ring opening polymerization of alpha-amino acid N-carboxyanhydrides. Nature Communications.[4]
-
-
Secondary Structure Effects on Kinetics
- Vayaboury, W., et al. (2004). Living Polymerization of α-Amino Acid N-Carboxyanhydrides (NCA)
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. General method for purification of α-amino acid-n-carboxyanhydrides using flash chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Poly(tert-leucine) Synthesis & Solubility
Ticket ID: PTL-SYN-001 Subject: Overcoming Steric Aggregation and Solubility Limits in Poly(tert-leucine) Homopolymers Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open
User Query
"I am attempting to synthesize poly(tert-leucine) but am hitting a wall. The growing chain precipitates out of solution (DMF) after only a few residues, and coupling efficiency drops to near zero. Once precipitated, the solid is insoluble in standard organic solvents. How do I maintain solubility during synthesis and dissolve the final product for analysis?"
Executive Summary (The Diagnosis)
The synthesis of poly(tert-leucine) (poly-Tle) represents one of the most severe steric challenges in peptide chemistry. Unlike Leucine or Valine, tert-Leucine possesses a quaternary
The Root Causes:
-
Kinetic Jamming: The tert-butyl group shields the nucleophilic amine, reducing coupling rates by orders of magnitude compared to non-bulky amino acids.
-
-Sheet Aggregation: Homooligomers of
-branched amino acids (like Val, Ile, Tle) have a strong propensity to form intermolecular -sheets. These aggregates are physically cross-linked by hydrogen bonds and are insoluble in DMF, DCM, or THF. -
Helical Destabilization: While many poly-amino acids form soluble
-helices, the steric bulk of Tle destabilizes the standard -helix ( ), forcing the chain into extended or distorted conformations that favor precipitation.
Part 1: Troubleshooting Solid-Phase Peptide Synthesis (SPPS)
Recommended for defined oligomers (2–15 residues).
If you are synthesizing defined lengths (e.g., Tle
The "Magic Mixture" Protocol
Standard DMF is insufficient. You must increase the chaos (entropy) of the solvent system.
| Parameter | Standard Protocol (FAIL) | High-Steric Protocol (RECOMMENDED) | Mechanism of Action |
| Solvent | DMF | NMP + 10% (w/v) LiCl | NMP swells resin better; Lithium Chloride (chaotropic salt) disrupts H-bonds between peptide chains. |
| Coupling Reagent | HBTU or DIC | HATU + HOAt | HATU is more reactive; HOAt (7-aza) reduces racemization and boosts kinetics better than HOBt. |
| Base | DIPEA (2 eq) | TMP (2,4,6-Trimethylpyridine) | A weaker, non-nucleophilic base prevents Fmoc cleavage during slow couplings. |
| Temperature | Room Temp | 60°C - 75°C (Microwave) | Thermal energy is required to overcome the rotational barrier of the tert-butyl group. |
| Resin | Polystyrene (PS) | ChemMatrix (PEG-based) | PEG resins solvate better in polar solvents, reducing aggregation sites. |
Workflow Visualization: The Aggregation Breaker
Caption: Decision tree for overcoming "difficult sequence" aggregation during SPPS of bulky residues.
Part 2: Troubleshooting NCA Polymerization (Solution Phase)
Recommended for high molecular weight polymers.
Polymerizing tert-leucine N-carboxyanhydride (Tle-NCA) is prone to early termination due to precipitation.
Critical Solvent Selection
The growing polymer chain will precipitate in pure DMF. You must use a co-solvent system.
-
Primary Solvent: DMF (Dry, amine-free).
-
Solubilizing Co-Solvent: Nitrobenzene or Dichloromethane (DCM) .
-
Why? While counter-intuitive, mixtures often solvate better than pure solvents. However, for Tle, the ultimate solubilizer is Hexafluoroisopropanol (HFIP) .
-
Warning: You cannot polymerize in pure HFIP easily (it affects kinetics), but you can use fluorinated alcohols as additives if using transition metal initiators.
-
Initiator Strategy: Transition Metal vs. Amine
Avoid primary amines (e.g., butylamine) for Tle-NCA if you want long chains. The "Normal Amine Mechanism" is too slow, allowing termination by water impurities.
Recommendation: Use Cobalt(0) or Nickel(0) initiators (e.g., Co(PMe
-
Mechanism: These follow a coordination-insertion mechanism which is less sensitive to steric bulk and suppresses chain termination.
-
Protocol:
-
Dissolve Tle-NCA in THF/DMF (1:1).
-
Add Co(PMe
) in glovebox. -
Stir sealed.
-
Note: If precipitation occurs, the reaction stops.
-
Part 3: Post-Synthesis Handling (The Solubility Guide)
Once you have the solid polymer, dissolving it for NMR or Circular Dichroism (CD) is the next hurdle.
The "Universal" Solvent: HFIP
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) is the only reliable solvent for aggregated poly(Tle).
-
Why it works: HFIP is a strong hydrogen-bond donor. It breaks the inter-chain H-bonds (beta-sheets) and solvates the peptide backbone, effectively "coating" the polymer with fluorine.
-
Usage:
-
For NMR: Use deuterated HFIP (HFIP-
). If unavailable, use 10% HFIP / 90% CDCl (though solubility may drop). -
For GPC: Use HFIP with 0.1% Potassium Trifluoroacetate (KTFA) to prevent column interaction.
-
Solubility Troubleshooting Matrix
| Solvent | Solubility Rating | Notes |
| Water | Insoluble | Hydrophobic side chain. |
| Methanol/Ethanol | Insoluble | Cannot break aggregate H-bonds. |
| DMF/DMSO | Poor | Soluble only for short oligomers (<5-6 residues). |
| TFA | Good | Dissolves by protonating the backbone, but may degrade sensitive end-groups over time. |
| HFIP | Excellent | The Gold Standard. Breaks aggregates instantly. |
| Chloroform | Poor | Only works if the peptide is fully protected and non-aggregated. |
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I use PyBOP instead of HATU?
-
Answer: For tert-leucine, no . PyBOP is excellent for standard couplings, but HATU (and its cousin COMU) generates a more reactive active ester (At-ester). The steric wall of the tert-butyl group requires the highest possible energy activated species to drive the reaction.
Q2: My resin loading is 0.8 mmol/g. Is that okay?
-
Answer: No. High loading promotes aggregation because the growing chains are too close to each other.
-
Fix: Use low-loading resin (0.2 – 0.4 mmol/g ). This physical spacing reduces the probability of inter-chain
-sheet formation.
Q3: The coupling mixture turns yellow/dark immediately. Is this bad?
-
Answer: If using HATU/HOAt, a yellow color is normal (liberation of HOAt anion). However, if it turns dark brown/black, you may have base-catalyzed degradation. Ensure you are using a hindered base like Collidine or TMP, not pure piperidine or excessive DIPEA.
References
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[1][2] Journal of the American Chemical Society. Link
- Miranda, L. P., & Alewood, P. F. (2000). Challenges for the chemical synthesis of proteins. Biopolymers (Peptide Science). (Discusses aggregation disruption using Hmb and pseudoprolines, applicable concepts for bulky residues).
-
Deming, T. J. (1997). Facile synthesis of block copolypeptides of defined architecture. Nature. Link (Seminal work on transition metal initiators for NCA).
-
Paradís-Bas, M., et al. (2016).[3] The road to the synthesis of "difficult peptides". Chemical Society Reviews. Link (Comprehensive review on LiCl, solvents, and resins).
- Sigma-Aldrich.Technical Bulletin: Solvents for Peptide Synthesis.
Sources
PART 1: Diagnostic FAQs – The Mechanistic Root of NCA Instability
Welcome to the Technical Support Center for Polypeptide Synthesis . As a Senior Application Scientist, I have designed this guide to address one of the most pervasive challenges in ring-opening polymerization (ROP): the premature degradation and dimerization of α-amino acid N-carboxyanhydride (NCA) monomers.
NCAs are notoriously sensitive compounds. When handled or stored incorrectly, they rapidly degrade into inactive oligomers or 2,5-diketopiperazines (DKPs), ruining downstream polymerization kinetics and yielding high-dispersity, low-molecular-weight polypeptides. This guide provides the mechanistic causality behind these failures and field-proven protocols to ensure your monomers remain pristine.
Q1: Why do my purified NCA monomers form insoluble white precipitates during storage? A: This is the classic signature of moisture-induced dimerization. NCAs are highly susceptible to hydrolysis[1]. Even trace amounts of atmospheric moisture will hydrolyze the NCA ring, releasing CO₂ and generating a free amino acid. This newly formed free amine acts as a potent nucleophile, immediately attacking the electrophilic C-5 carbonyl of an intact NCA monomer[2]. This condensation forms a linear dipeptide intermediate that rapidly undergoes intramolecular cyclization to form a highly stable, insoluble 2,5-diketopiperazine (DKP)[3]. Once DKPs form, the monomer batch is compromised and cannot be used for controlled living polymerization.
Q2: Is storing my NCA monomers in a standard -20°C freezer sufficient to prevent degradation? A: No. While low temperatures (-20°C to -80°C) are mandatory to suppress thermal ring-opening, temperature control alone cannot stop moisture-driven hydrolysis[4]. If the container has ambient air, the moisture trapped inside will initiate degradation regardless of the temperature. Purified NCAs must be stored under a strictly dry, inert atmosphere (preferably Argon, as it is heavier than Nitrogen and blankets the solid)[1].
Q3: How can I confirm the structural integrity of my NCA batch before initiating a critical ROP experiment? A: Never assume an NCA monomer is intact based solely on visual appearance. You must validate the batch using FT-IR spectroscopy. A pristine NCA monomer will exhibit two sharp, characteristic anhydride carbonyl stretching peaks at approximately 1850 cm⁻¹ and 1780 cm⁻¹ [1]. The appearance of a broad peak around 1670 cm⁻¹ (amide I band) indicates that premature polymerization or DKP formation has already occurred.
PART 2: Quantitative Storage Parameters
To maintain the "living" character of your subsequent polymerizations, adhere strictly to the following storage thresholds. Deviations from these parameters exponentially increase the probability of dimerization.
| Parameter | Optimal Condition | Critical Threshold | Consequence of Deviation |
| Temperature | -20°C to -80°C | > 4°C | Accelerated thermal ring-opening and spontaneous oligomerization. |
| Atmosphere | Argon (Ar) | Ambient Air (N₂, O₂) | Argon's higher density prevents ambient moisture from reaching the solid bed. |
| Moisture Level | < 1 ppm H₂O | > 10 ppm H₂O | Immediate hydrolysis leading to free amine generation and DKP formation. |
| Light Exposure | Complete Darkness | Direct UV/Vis | Photochemical degradation of sensitive side-chain protecting groups. |
| Shelf Life | 3–6 Months | > 6 Months | Gradual accumulation of trace nucleophiles; requires re-purification before use. |
PART 3: Standard Operating Procedure (SOP) – Extreme Purification and Ultra-Dry Storage
This protocol is designed as a self-validating system. It ensures that trace impurities (which act as catalytic degradation initiators) are completely removed prior to long-term storage[5].
Step 1: Dissolution and Filtration (Removal of Pre-formed DKPs)
-
Action: Transfer the crude NCA solid to a flame-dried Schlenk flask under an inert atmosphere. Dissolve the solid in a minimal volume of anhydrous ethyl acetate (warmed to no more than 40°C)[1]. Filter the solution through a 0.2 μm PTFE syringe filter into a clean, dry flask.
-
Causality: DKPs and higher-order oligomers are generally insoluble in ethyl acetate. Filtration physically removes these dead-end degradation products, preventing them from acting as nucleation sites for further aggregation.
Step 2: Triple Recrystallization (Removal of Acidic/Nucleophilic Initiators)
-
Action: Slowly add cold, anhydrous n-hexane dropwise to the stirring ethyl acetate solution until it becomes faintly turbid[1]. Cool the flask to -20°C to induce crystallization. Isolate the crystals via vacuum filtration under a blanket of Argon. Repeat this process three times[5].
-
Causality: The Fuchs-Farthing synthesis method (using triphosgene) leaves behind trace HCl and unreacted amino acids[2]. These impurities have nucleophilic or acidic characteristics that will prematurely trigger the Activated Monomer Mechanism (AMM) during storage. Triple recrystallization exploits differential solubility to leave these impurities in the supernatant[5].
Step 3: High-Vacuum Desiccation
-
Action: Transfer the purified white crystalline product to a Schlenk tube and dry under high vacuum (< 10⁻³ mbar) for a minimum of 24 hours at room temperature[1].
-
Causality: Residual ethyl acetate or hexane can trap micro-droplets of moisture. Extreme vacuum ensures the crystal lattice is entirely free of solvent, removing the medium necessary for hydrolytic degradation.
-
Self-Validation Checkpoint: Take a 1 mg aliquot and dissolve it in 1 mL of anhydrous DMF. The solution must be perfectly clear. Any turbidity indicates residual DKPs, meaning the batch must be recrystallized again.
Step 4: Glovebox Transfer and Long-Term Storage
-
Action: Backfill the Schlenk tube with Argon, seal it, and transfer it into a glovebox (H₂O < 1 ppm). Aliquot the monomer into dark amber vials, seal tightly with PTFE-lined caps, wrap with Parafilm, and store at -20°C[1],[4].
-
Causality: Aliquoting prevents repeated freeze-thaw cycles and limits atmospheric exposure. Opening a bulk container multiple times introduces trace moisture, which cumulatively destroys the batch.
PART 4: Mechanistic Visualization of NCA Degradation
The following diagram illustrates the logical flow of NCA degradation. Understanding this pathway is critical for diagnosing where your storage conditions may have failed.
Mechanistic pathway of NCA degradation: Moisture-induced hydrolysis leading to dimerization (DKP).
References
-
MDPI. Thermoresponsive Polypeptoids. Available at: [Link]
-
RSC Publishing. Soft Matter. Available at: [Link]
-
MDPI. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides. Available at: [Link]
-
ResearchGate. A Mechanistic Study of α-(Amino acid)-N-carboxyanhydride Polymerization: Comparing Initiation and Termination Events in High-Vacuum and Traditional Polymerization Techniques. Available at: [Link]
Sources
Technical Support Center: Purification of (S)-(-)-4-tert-Butyloxazolidine-2,5-dione
Subject: Recrystallization Protocols & Troubleshooting for L-tert-Leucine NCA Ticket ID: NCA-PUR-001 Status: Resolved / Knowledge Base Article Last Updated: February 27, 2026
Executive Summary & Chemical Profile
Compound: (S)-(-)-4-tert-Butyloxazolidine-2,5-dione Common Name: L-tert-Leucine NCA (N-Carboxyanhydride) CAS: 62965-56-4 Criticality: High. Purity >99% is required for controlled Ring-Opening Polymerization (ROP). Even trace impurities (amines, HCl, water) will terminate chain growth or cause uncontrolled initiation.
This guide provides authoritative protocols for the purification of L-tert-Leucine NCA. Unlike standard organic intermediates, NCAs are highly sensitive to moisture and heat. The bulky tert-butyl side chain of this specific derivative provides unique crystallization properties that can be leveraged for high recovery.
Recommended Solvent Systems
The selection of solvents relies on the Solvent/Anti-Solvent principle. The NCA must be soluble in the "Good Solvent" at room temperature (or slightly warmed) and insoluble in the "Anti-Solvent."
Primary System: Ethyl Acetate / Hexanes (Anhydrous)
-
Role: Standard purification for high yield.
-
Good Solvent: Ethyl Acetate (EtOAc)
-
Anti-Solvent: Hexanes (or n-Heptane)
-
Ratio: Typically 1:3 to 1:5 (v/v).
-
Mechanism: The polar oxazolidine-2,5-dione ring interacts well with EtOAc. The non-polar tert-butyl group allows some solubility in hydrocarbons, but the overall molecule precipitates when the hydrocarbon fraction dominates.
Alternative System: THF / Hexanes[1]
-
Role: Used when the crude product contains significant unreacted amino acid (which is insoluble in THF).
-
Good Solvent: Tetrahydrofuran (THF) - Must be inhibitor-free and ultra-dry.
-
Anti-Solvent: Hexanes.[1]
-
Note: THF is harder to remove completely due to peroxide formation risks and higher boiling point affinity compared to EtOAc.
Solvent Quality Requirements (Critical)
| Parameter | Requirement | Reason |
| Water Content | < 50 ppm (Karl Fischer) | Water causes hydrolysis, releasing CO₂ and the free amino acid, which triggers polymerization. |
| Acidity | Neutral | Residual acid (HCl) inhibits polymerization initiators. |
| Stabilizers | BHT-free (preferred) | Antioxidants can interfere with sensitive ROP catalysts. |
Step-by-Step Recrystallization Protocol
Pre-requisites:
-
All glassware must be flame-dried or oven-dried (120°C overnight).
-
Perform all operations under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques or a Glovebox.
Phase A: Dissolution & Filtration[1]
-
Crude Transfer: Place the crude L-tert-Leucine NCA in a Schlenk flask equipped with a magnetic stir bar.
-
Dissolution: Add the minimum amount of anhydrous Ethyl Acetate required to dissolve the solid at room temperature.
-
Technical Insight: Avoid heating above 40°C. NCAs are thermally unstable and can undergo ring-opening polymerization if overheated.
-
-
Filtration: If the solution is cloudy (indicating unreacted amino acid or hydrochloride salts), filter the solution through a dried Celite pad or a fritted glass filter under inert gas pressure.
Phase B: Crystallization[2][3][4][5][6]
-
Precipitation: Slowly add anhydrous Hexanes to the filtrate with gentle stirring.
-
Visual Cue: Add Hexanes until a persistent cloudiness (turbidity) appears.
-
-
Nucleation: Stop stirring. Place the flask in a freezer (-20°C) for 2–12 hours.
-
Why? Rapid cooling or continued stirring can cause the product to "oil out" rather than crystallize. The bulky tert-butyl group aids in forming well-defined needles if left undisturbed.
-
-
Collection: Filter the crystals inside a glovebox or using a Schlenk frit. Wash the cake 2x with cold, anhydrous Hexanes.
Phase C: Drying
-
Vacuum Drying: Dry the crystals under high vacuum (< 0.1 mbar) for 4–6 hours at room temperature.
-
Target: Melting point should be 127–130°C [1].
-
Troubleshooting & FAQs
Issue 1: The product "oiled out" (formed a sticky liquid) instead of crystals.
Cause:
-
Solvent polarity changed too quickly (added Hexanes too fast).
-
Temperature dropped too rapidly.
-
Impurities (oligomers) are acting as surfactants.
Solution:
-
Re-dissolve: Add a small amount of EtOAc to redissolve the oil.
-
Seeding: Add a tiny crystal of pure NCA (if available) to act as a nucleation seed.
-
Slow Diffusion: Instead of mixing, layer the Hexanes carefully over the EtOAc solution and let them mix by diffusion at -20°C.
Issue 2: The solution turned white and solid immediately (Polymerization).
Cause:
-
Water Contamination: The solvents were not dry enough.
-
Amine Contamination: Trace free amines initiated polymerization.
Solution:
-
This batch is likely lost (converted to polypeptide).
-
Prevention: Re-distill solvents over CaH₂ or use a solvent purification system (SPS). Ensure all glassware is silanized to remove surface hydroxyls.
Issue 3: High Chloride content in the final product.
Cause:
-
Residual HCl from the synthesis (using Triphosgene/Phosgene) is trapped in the crystal lattice.
Solution:
-
Bicarbonate Wash (Risky but effective): Before recrystallization, quickly wash the EtOAc solution with ice-cold saturated NaHCO₃, followed by immediate drying over MgSO₄. Note: This must be done in <5 minutes to prevent hydrolysis.
-
Nitrogen Sparging: Bubble dry nitrogen through the dissolved solution for 30 minutes before adding Hexanes to drive off HCl gas.
Process Visualization
The following diagram illustrates the critical decision pathways during the purification process.
Figure 1: Decision logic for the purification of L-tert-Leucine NCA, highlighting interventions for common failure modes like oiling out.
References
-
Kanazawa, H., & Oba, M. (2002). Amino acid-N-carboxy anhydrides having substituent at nitrogen. U.S. Patent No. 6,479,666. Washington, DC: U.S. Patent and Trademark Office. Link
-
Kramer, J. R., & Deming, T. J. (2010).[2] General method for purification of α-amino acid-N-carboxyanhydrides using flash chromatography. Biomacromolecules, 11(12), 3668-3672.[2] Link
-
BenchChem. (2025).[3] Technical Support Center: Polypeptide Synthesis via Ring-Opening Polymerization of N-Carboxyanhydrides (NCAs). Link
-
Thermo Fisher Scientific. (2025).[3][1][4] Safety Data Sheet: (S)-4-tert-Butyloxazolidine-2,5-dione. Link
Sources
Technical Support Center: tert-Leucine NCA Synthesis & Racemization Control
Executive Summary: The Steric Paradox
tert-Leucine (Tle) presents a unique "steric paradox" in NCA chemistry. Its bulky tert-butyl side chain provides significant steric shielding to the
The Golden Rule: For Tle-NCA, racemization is rarely a spontaneous event during synthesis; it is almost always a symptom of unremoved acidic byproducts (HCl) or exogenous basic impurities .
Core Synthesis Protocol (Triphosgene/ -Pinene Method)
We recommend the Fuchs-Farthing method modified with
Reagents & Setup
-
L-tert-Leucine: Finely ground, vacuum dried (>12h over
). -
Triphosgene: Recrystallized from hexanes (if yellow/degraded).
-
-Pinene: Distilled over
. -
Solvent: Anhydrous THF or Ethyl Acetate (EtOAc).
Step-by-Step Methodology
-
Suspension: Suspend L-tert-Leucine (1.0 eq) in anhydrous THF (0.15 M concentration) under Argon.
-
Scavenger Addition: Add
-pinene (2.2 eq).-
Why? Pinene reacts with the HCl generated during cyclization to form pinene hydrochloride and bornyl chloride. Unlike amine bases (TEA), pinene is non-nucleophilic and cannot deprotonate the
-carbon to induce racemization.
-
-
Phosgenation: Cool to 0°C . Add Triphosgene (0.35 eq) dissolved in THF dropwise.
-
Critical Control: Do not add all at once. The exotherm can trigger local overheating.
-
-
Reaction Drive: Allow to warm to room temperature. Heat to 50–60°C until the solution becomes clear (approx. 2–4 hours).
-
Checkpoint: If solids remain after 4 hours, check for moisture. Do not exceed 65°C; thermal degradation of Tle-NCA accelerates rapidly above this threshold.
-
-
Workup: Concentrate the solution to ~20% volume. Precipitate by adding anhydrous Hexane (or Heptane) inside a glovebox or under strict Schlenk conditions.
Workflow Visualization
Figure 1: The Triphosgene/Pinene pathway. Note that the scavenger intercepts HCl immediately upon release, preventing acid-catalyzed reversibility.
Racemization Mechanics & Prevention
Users often confuse hydrolysis (ring opening) with racemization (loss of chirality). For Tle-NCA, the primary risk is Base-Catalyzed Enolization .
The Mechanism
Racemization requires the removal of the proton at the chiral center (
-
Base Attack: An amine impurity (or even water acting as a base in polar aprotic solvents) abstracts the
-proton. -
Enolate Formation: The resulting carbanion is stabilized by resonance with the carbonyl group, forming a planar enolate.
-
Reprotonation: The proton returns from either face, resulting in a racemic mixture (D/L).
Why Tle is Safer (but not invincible)
The tert-butyl group is massive. It physically blocks the approach of bases to the
Racemization Pathway Diagram
Figure 2: The mechanism of base-catalyzed racemization. The steric bulk of the tert-butyl group (Tle) significantly inhibits the initial abstraction step compared to linear amino acids.
Purification & Analytics
Crystallization Protocol
Tle-NCA is highly crystalline. Flash chromatography (Deming method) is possible but often unnecessary if the synthesis is clean.
-
Solvent System: Dissolve crude oil in minimal THF . Add Hexane (3:1 Hexane:THF ratio) until turbid.
-
Temperature: Store at -20°C in a glovebox freezer.
-
Washing: Filter cold. Wash crystals with cold Pentane .
-
Note: Avoid Diethyl Ether if possible; it often contains peroxides or moisture that initiate polymerization.
-
Analytical Verification
| Test | Method | Acceptance Criteria |
| Purity | 1H NMR (CDCl3 or THF-d8) | >98%. Look for broad peaks at 6-8 ppm (polymer) or sharp triplets at 2.5 ppm (free amine). |
| Chloride Content | Volhard Titration | < 0.05%. High chloride indicates residual acid chlorides or HCl salts. |
| Enantiomeric Excess | Chiral HPLC (Crownpak CR+) | > 99% ee. Compare against D-Tle standard. |
Troubleshooting FAQ
Q: My reaction mixture turned yellow/orange. Is it ruined? A: Likely yes. Yellowing indicates amine oxidation or thermal degradation.
-
Cause: Temperature was too high (>60°C) or phosgene quality was poor.
-
Fix: Recrystallize your Triphosgene before use and keep reaction temp strict.
Q: The product is oiling out instead of crystallizing. A: This is common with Tle-NCA due to its lipophilicity.
-
Fix: Your solvent is too polar. Increase the Hexane ratio. If it still oils, "seed" the mixture with a tiny crystal of pure Tle-NCA or scratch the glass side of the flask inside the glovebox.
Q: I see a "doublet" of peaks in the NMR where the
-
Check: If the peaks are broad, you have made short peptides (oligomers) because your system had water in it. Tle-NCA hydrolyzes to Tle, which then attacks the NCA to start a chain.
Q: Can I use Triethylamine (TEA) to trap the HCl instead of Pinene?
A: ABSOLUTELY NOT. TEA is a base. It will deprotonate the NCA and catalyze rapid polymerization or racemization. Always use non-nucleophilic scavengers like
References
-
Daly, W. H., & Poche, D. (1988). The preparation of N-carboxyanhydrides of α-amino acids using bis(trichloromethyl) carbonate.[2] Tetrahedron Letters, 29(46), 5859-5862. Link
-
Smeets, N. M. B., et al. (2005). A Scalable Synthesis of L-Leucine-N-carboxyanhydride. Organic Process Research & Development, 9(6), 757–763. Link
-
Kramer, J. R., & Deming, T. J. (2010). General Method for Purification of α-Amino Acid-N-carboxyanhydrides Using Flash Chromatography.[3][4] Biomacromolecules, 11(12), 3668–3672. Link
-
Kricheldorf, H. R. (2006). Polypeptides and 100 Years of Chemistry of α-Amino Acid N-Carboxyanhydrides. Angewandte Chemie International Edition, 45(35), 5752-5784. Link
-
Qian, Y., et al. (2021). A moisture-tolerant route to unprotected α/β-amino acid N-carboxyanhydrides. Nature Communications, 12, 1172. Link
Sources
Validation & Comparative
1H NMR Characterization Guide: (S)-(-)-4-tert-Butyloxazolidine-2,5-dione
This guide outlines the characterization of (S)-(-)-4-tert-Butyloxazolidine-2,5-dione (also known as tert-Leucine NCA or tBu-NCA) using 1H NMR. It is designed for researchers requiring high-fidelity analysis of monomer purity prior to polymerization.
Executive Summary
(S)-(-)-4-tert-Butyloxazolidine-2,5-dione is the N-carboxyanhydride (NCA) derivative of tert-leucine. Unlike common NCAs (e.g., Alanine-NCA or Glutamate-NCA), the tert-butyl side chain confers unique steric properties that significantly enhance stability against dimerization but complicate polymerization kinetics.
This guide establishes 1H NMR in anhydrous CDCl₃ as the "Gold Standard" for purity assessment, superior to HPLC (due to on-column hydrolysis) and Titration (lack of specificity).
Part 1: The Standard 1H NMR Profile
The structural rigidity of the tert-butyl group results in a distinct NMR signature. Unlike most amino acid NCAs where the
Chemical Shift Data (CDCl₃, 400 MHz)
Note: Shifts may vary slightly (
| Proton Assignment | Chemical Shift ( | Multiplicity | Integration | Structural Insight |
| Ring NH | 6.50 – 7.20 | Broad Singlet | 1H | Highly sensitive to H-bonding/concentration. Shifts downfield with added moisture. |
| 4.20 – 4.35 | Singlet | 1H | Diagnostic Peak. Lack of coupling confirms the tert-butyl quaternary center. | |
| 1.05 – 1.10 | Singlet | 9H | Intense singlet. Integration reference standard. |
Impurity Profiling (The "Red Flags")
Purity for NCA polymerization must exceed 99%. Use the following shifts to detect common termination-causing impurities.
| Impurity | Marker Signal ( | Origin/Cause |
| 12.0 – 12.5 (COOH) | Hydrolysis due to moisture. Also check for | |
| ~3.80 ( | Thermal rearrangement or incomplete HCl removal. Distinct IR peak at 2250 cm⁻¹. | |
| N/A (1H NMR) | Invisible in 1H NMR. Requires 13C NMR or smell/litmus test. | |
| 3.76 & 1.85 | Residual solvent from synthesis. Acts as a chain-transfer agent. |
Expert Insight: If you observe a peak at 12.3 ppm , your sample is degraded. The NCA ring is extremely moisture-sensitive; the presence of a carboxylic acid proton indicates the ring has opened, rendering the monomer useless for controlled polymerization.
Part 2: Comparative Performance Analysis
Method Comparison: Purity Determination
Why is NMR preferred over HPLC or Titration for this specific molecule?
| Feature | 1H NMR (Recommended) | HPLC (Reverse Phase) | Non-Aqueous Titration |
| Primary Mechanism | Structural quantification via proton integration. | Partitioning based on polarity. | Acid-base neutralization (NaOMe). |
| Sample Integrity | Non-Destructive. Sample remains intact in dry solvent. | Destructive. Aqueous mobile phases hydrolyze the NCA on the column. | Destructive. Consumes the sample. |
| Specificity | High. Distinguishes NCA from isocyanate and free acid. | Low. Hydrolysis products often co-elute or tail. | Low. Cannot distinguish NCA from acidic impurities (e.g., HCl). |
| Limit of Detection | ~0.5 - 1.0% | < 0.1% (if stable) | ~1.0% |
| Verdict | Gold Standard for routine purity checks. | Not recommended without specialized non-aqueous columns. | Useful only for measuring residual HCl content. |
Stability Comparison: tBu-NCA vs. Ala-NCA
The tert-butyl group provides a "steric shield" that alters the stability profile compared to linear or less bulky side chains.
-
Dimerization: Alanine-NCA (Ala-NCA) is prone to spontaneous dimerization to diketopiperazines in solution. tBu-NCA is significantly more stable due to the steric bulk of the tert-butyl group preventing the nucleophilic attack required for dimerization.
-
Polymerization Kinetics: While stable in storage, tBu-NCA polymerizes slower than Ala-NCA or Phe-NCA. The steric bulk hinders the approach of the nucleophilic amine initiator to the C-5 carbonyl of the ring.
Part 3: Experimental Protocol
Sample Preparation (Strict Anhydrous Conditions)
Objective: Prepare a sample for NMR without inducing hydrolysis.
-
Glassware Prep: Dry NMR tubes in an oven at 120°C for >4 hours. Cap immediately upon removal.
-
Environment: Perform all manipulations in a glovebox under N₂ or Ar atmosphere (
ppm H₂O). -
Solvent: Use CDCl₃ stored over activated 4Å molecular sieves.
-
Note: Avoid DMSO-d6 unless absolutely necessary; it promotes ring-opening and is difficult to dry completely.
-
-
Dissolution:
-
Weigh ~15 mg of tBu-NCA into a vial.
-
Add 0.6 mL dry CDCl₃.
-
Transfer to the NMR tube and cap tightly with a high-quality cap (or flame seal for long-term studies).
-
-
Acquisition: Run the spectrum immediately (within 15 minutes) to minimize moisture ingress.
Part 4: Visualization & Logic Pathways
Diagram: Characterization Workflow
This flowchart illustrates the decision-making process for qualifying the monomer.
Caption: Decision logic for validating tBu-NCA purity via 1H NMR prior to polymerization.
Diagram: Degradation & Reactivity Pathway
Understanding what the NMR peaks represent in terms of chemical changes.
Caption: Spectroscopic shifts associated with common degradation pathways of tBu-NCA.
References
-
Kricheldorf, H. R. (1987).[1]
-Aminoacid-N-Carboxy-Anhydrides and Related Heterocycles. Springer-Verlag. (The seminal text on NCA characterization and shifts). -
Deming, T. J. (2000).
-amino acid-N-carboxyanhydrides." Journal of Polymer Science Part A: Polymer Chemistry. Link -
Fulmer, G. R., et al. (2010).[2] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics. Link
- Kanwal, I., et al. (2022). "Synthesis and Characterization of Poly(tert-leucine) via NCA Polymerization." European Polymer Journal. (Contextual reference for bulky side-chain NCAs).
-
BenchChem. (2025). "Comparative Guide to the Verification of Drug Identity and Purity by 1H-NMR." Link
Sources
Analytical Superiority in Polypeptide Synthesis: FTIR Spectral Analysis of Carbonyl Bands in High-Purity vs. Standard t-Leu NCA
Executive Summary
For researchers and drug development professionals engineering advanced polypeptides, the steric bulk of tert-Leucine N-carboxyanhydride (t-Leu NCA) offers unparalleled control over polymer secondary structure. However, this same steric hindrance complicates monomer synthesis, making t-Leu NCA highly susceptible to side reactions and incomplete cyclization.
As a Senior Application Scientist, I frequently observe that the root cause of failed ring-opening polymerizations (ROP)—such as high polydispersity or premature chain termination—is sub-visible monomer impurity. This guide objectively compares the performance of High-Purity t-Leu NCA against Standard/Crude grades using Fourier Transform Infrared (FTIR) spectroscopy, providing a self-validating analytical protocol to ensure absolute monomer integrity before polymerization.
Mechanistic Grounding: The FTIR Signature of t-Leu NCA
FTIR spectroscopy is the definitive analytical tool for verifying NCA structure and monitoring polymerization kinetics. The intact five-membered N-carboxyanhydride ring exhibits a highly specific vibrational signature: two distinct carbonyl (C=O) stretching bands located at approximately 1850 cm⁻¹ and 1780 cm⁻¹[1].
The Causality of the Dual Bands: Why does a single anhydride ring produce two distinct carbonyl peaks? This phenomenon arises from the mechanical coupling of the two adjacent carbonyl groups within the constrained five-membered ring. The higher frequency band (~1850 cm⁻¹) corresponds to the asymmetric stretching mode, while the lower frequency band (~1780 cm⁻¹) represents the symmetric stretching mode[2]. The simultaneous presence and sharpness of both bands are the absolute indicators of an intact, polymerizable NCA ring[3].
Mechanistic pathway of moisture-induced t-Leu NCA degradation and resulting FTIR shifts.
Product Comparison: High-Purity vs. Standard Grade t-Leu NCA
When sourcing t-Leu NCA, the choice between a rigorously purified grade (often synthesized via optimized, phosgene-free routes) and a standard crude grade directly dictates the success of your ROP. Standard grades often harbor trace isocyanates from incomplete phosgenation or ring-opened carbamic acids due to transient moisture exposure.
The table below outlines how FTIR objectively differentiates these two grades by mapping specific spectral frequencies to their mechanistic origins.
Table 1: FTIR Spectral Comparison of t-Leu NCA Grades
| Functional Group / Peak | High-Purity t-Leu NCA | Standard Grade t-Leu NCA | Mechanistic Origin of Signal |
| Anhydride C=O (Asym.) | Sharp, strong (~1850 cm⁻¹) | Broadened (~1850 cm⁻¹) | Confirms intact NCA ring structure[1]. |
| Anhydride C=O (Sym.) | Sharp, strong (~1780 cm⁻¹) | Broadened (~1780 cm⁻¹) | Confirms intact NCA ring structure[2]. |
| Isocyanate (-N=C=O) | Absent | Present (~2250 cm⁻¹) | Toxic intermediate from crude phosgenation side-reactions. |
| Amide I (C=O) | Absent | Present (~1650 cm⁻¹) | Indicates moisture-induced ring-opening (hydrolysis)[2]. |
| N-H Stretch | Sharp (~3300 cm⁻¹) | Broad (~3200-3400 cm⁻¹) | Broadening indicates hydrogen bonding from oligomeric impurities. |
Self-Validating Experimental Protocol for ATR-FTIR
To ensure absolute trustworthiness in your analytical data, the FTIR measurement itself must not degrade the sample. NCAs are exquisitely sensitive to atmospheric moisture; a poorly designed measurement protocol will induce ring-opening during the scan, creating a false positive for impurities.
The following step-by-step methodology incorporates a time-resolved self-validation loop to guarantee environmental integrity.
Step 1: Environmental Control & Background Subtraction
-
Action: Purge the Attenuated Total Reflectance (ATR) FTIR sample compartment with dry N2 for 15 minutes. Collect a background spectrum of the empty diamond/ZnSe crystal.
-
Causality: Atmospheric water vapor exhibits strong rotational-vibrational absorptions in the 1600-1700 cm⁻¹ range. Failing to subtract this background will mask or falsely mimic the Amide I impurity band (~1650 cm⁻¹), destroying the assay's diagnostic value.
Step 2: Anhydrous Sample Preparation
-
Action: Transfer the t-Leu NCA powder to the ATR crystal exclusively within a nitrogen-filled glovebox, or use a sealed, N2-purged transfer vessel to move it to the spectrometer.
-
Causality: Exposure to ambient humidity initiates instantaneous hydrolysis of the anhydride ring. This transforms the monomer into a carbamic acid, prematurely shifting the carbonyl bands and ruining the batch.
Step 3: Time-Resolved Spectral Validation (Self-Validating Step)
-
Action: Collect three sequential FTIR spectra at exactly T=0, T=2, and T=4 minutes.
-
Causality & Validation: Compare the absolute intensity of the 1850 cm⁻¹ peak across the three scans. In a perfectly anhydrous system, this peak remains mathematically constant. Validation Rule: If the intensity of the 1850 cm⁻¹ band decreases by >2% between minute 0 and minute 4, your measurement environment is compromised by moisture leak. The system invalidates the data; you must discard the sample, re-purging the system, and start over.
Step 4: Quantitative Integration
-
Action: Once validated by Step 3, integrate the area under the 1850 cm⁻¹, 1780 cm⁻¹, and 1650 cm⁻¹ peaks. A High-Purity t-Leu NCA batch will show baseline-level absorbance at 1650 cm⁻¹ and 2250 cm⁻¹.
Self-validating ATR-FTIR experimental workflow for anhydrous t-Leu NCA analysis.
References
-
Preparation of a Novel Type of Zwitterionic Polymer and the Antifouling PDMS Coating - nih.gov. Available at: 3
-
Controlled Synthesis of Bioderived Poly(limonene carbonate)–Oligolysine Hybrid Macromolecules - recercat.cat. Available at: 1
-
Strategies to control the polydispersity of poly(L-leucine) - benchchem.com. Available at: 2
Sources
Comparative Reactivity of tert-Leucine NCA vs. Valine NCA in Ring-Opening Polymerization
As a Senior Application Scientist, selecting the appropriate
This guide provides an in-depth, objective comparison of Valine NCA (Val-NCA) and tert-Leucine NCA (Tle-NCA) , exploring the mechanistic causality behind their reactivity, providing self-validating experimental workflows, and equipping researchers with the data necessary to optimize polypeptide synthesis.
Mechanistic Causality: The Role of Steric Demand in NCA ROP
The polymerization of NCAs typically proceeds via the 1[1]. In this pathway, a primary amine initiator acts as a nucleophile, attacking the electrophilic C-5 carbonyl of the NCA ring. This triggers ring opening and the subsequent elimination of
The kinetic bottleneck of this mechanism is the nucleophilic attack at the C-5 position, which is exquisitely sensitive to the steric bulk of the adjacent
Valine NCA: Moderate -Branched Shielding
Valine features an isopropyl group (
tert-Leucine NCA: Extreme -Quaternary Shielding
tert-Leucine features a tert-butyl group (
-
Initiation Failure: The tert-butyl group physically blocks incoming nucleophiles from accessing the C-5 carbonyl[3].
-
Propagation Arrest: Even if initiation is forced, the resulting terminal amine is too sterically encumbered to efficiently attack subsequent NCA monomers[3].
Consequently, Tle-NCA is kinetically inhibited from forming long polypeptide chains. Under standard NAM conditions, it typically yields truncated oligomers or fails to polymerize entirely. Instead, Tle-NCA is highly prized in organic synthesis for the controlled, single-addition synthesis of 3[3].
Mechanistic pathway of NCA ROP illustrating steric blockade by bulky substituents.
Quantitative Data & Performance Metrics
To guide experimental design, the following table summarizes the comparative reactivity and structural parameters of both monomers.
| Parameter | Valine NCA | tert-Leucine NCA |
| Isopropyl ( | tert-Butyl ( | |
| Steric Profile | Moderate ( | Extreme ( |
| Nucleophilic Accessibility (C-5) | Accessible (Slower kinetics) | Severely Blocked |
| Polymerization Mechanism | Normal Amine Mechanism (NAM) | Truncated Oligomerization / Single Addition[3] |
| Typical Product | Poly(valine) ( | Sterically Hindered Amides / Oligopeptides[3] |
| Relative Propagation Rate ( | Moderate (Leu-NCA > Val-NCA) | Negligible / Kinetically Inhibited |
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems . Every critical step includes an analytical checkpoint to confirm causality and prevent downstream failures.
Protocol A: Synthesis of NCA Monomers (Fuchs-Farthing Method)
Causality: We utilize triphosgene rather than phosgene gas. Triphosgene is a stable solid that generates phosgene in situ upon heating, providing a safer, more controlled electrophilic environment for the cyclization of the amino acid[2].
-
Reaction Setup: Suspend 50 mmol of L-valine (or L-tert-leucine) in 150 mL of anhydrous THF in a flame-dried Schlenk flask under nitrogen.
-
Reagent Addition: Add 20 mmol (0.4 equivalents) of triphosgene.
-
Cyclization: Heat the mixture to 50 °C and stir until the suspension becomes a clear solution (typically 2–4 hours). Validation Checkpoint: The clearing of the solution indicates the consumption of the insoluble zwitterionic amino acid and the formation of the soluble NCA ring.
-
Purification: Concentrate the solution under reduced pressure. Precipitate the crude NCA using cold hexane.
-
Chloride Removal: Recrystallize the product 3 times from a mixture of anhydrous ethyl acetate and hexane. Validation Checkpoint: Perform a silver nitrate (
) titration on a small aliquot. The absence of a white precipitate validates the removal of reactive chloride impurities, which are known to cause 4[4].
Protocol B: Controlled Ring-Opening Polymerization
Causality: NCAs are exquisitely sensitive to moisture. Water acts as a rogue nucleophile, initiating uncontrolled chains and broadening the dispersity (PDI)[4]. Therefore, rigorous anhydrous conditions inside a glovebox are mandatory.
-
Preparation: Inside a nitrogen-filled glovebox, dissolve 5 mmol of purified Val-NCA in 10 mL of anhydrous DMF (0.5 M concentration). (Note: If attempting Tle-NCA, expect minimal propagation).
-
Initiation: Rapidly inject a primary amine initiator (e.g., hexylamine) at the desired monomer-to-initiator ratio (e.g.,
)[2]. -
In-Line FTIR Validation: Monitor the reaction using in situ FTIR spectroscopy. The NCA ring exhibits two characteristic anhydride carbonyl stretching bands at ~1850 cm⁻¹ and ~1780 cm⁻¹. Validation Checkpoint: The continuous disappearance of these bands provides real-time, quantitative proof of monomer consumption, removing the guesswork from reaction quenching[2].
-
Isolation: Once the FTIR anhydride bands have completely disappeared (typically 24–48 hours for Val-NCA), remove the flask from the glovebox and precipitate the polymer dropwise into 100 mL of cold diethyl ether. Centrifuge and dry under vacuum.
Experimental workflow for the synthesis and ring-opening polymerization of NCAs.
Conclusion
For drug development professionals and polymer chemists, the choice between Valine and tert-Leucine NCAs dictates the synthetic trajectory. Valine NCA is the monomer of choice for synthesizing robust, hydrophobic polypeptide blocks capable of forming stable
References
- Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides.MDPI.
- Lipidated poly(amino acid) nanostructures as versatile therapeutic delivery vehicles.BioRxiv.
- The Synthesis of Sterically Hindered Amides.ResearchGate.
- Amino acid NCA polymerization: A century of misconceptions.ResearchGate.
Sources
Precision Analysis of Oxazolidine-2,5-dione (NCA) Derivatives: A Comparative MS Guide
This guide provides an in-depth technical comparison of mass spectrometry (MS) strategies for analyzing Oxazolidine-2,5-dione derivatives , commonly known as
Executive Summary
The quality control of oxazolidine-2,5-dione (NCA) derivatives presents a unique paradox: the high reactivity required for efficient polymerization makes them inherently unstable during standard analysis. Moisture traces in LC-MS mobile phases cause rapid hydrolysis, often leading to false-negative purity results.
This guide compares standard characterization techniques against advanced Mass Spectrometry workflows. It highlights a "Self-Validating" Derivatization-LC-MS protocol that chemically distinguishes "active" monomers from "dead" impurities, offering a superior alternative to traditional NMR or IR methods for trace impurity profiling.
Part 1: The Analytical Challenge
The oxazolidine-2,5-dione ring is susceptible to nucleophilic attack (by water or amines) and thermal degradation.
-
The Stability Trap: Standard Reversed-Phase HPLC (RP-HPLC) uses aqueous mobile phases. Injecting a pure NCA often results in a chromatogram showing only the hydrolyzed amino acid, falsely indicating 0% purity.
-
The Sensitivity Gap: While
H-NMR is excellent for structural confirmation, it lacks the sensitivity to detect trace acid chlorides or isocyanates (<0.1%) that can terminate polymerization chains. -
The Solution: Anhydrous Direct Infusion MS (DI-MS) for identification, and amine-derivatization LC-MS for quantitative purity.
Part 2: Comparative Analysis of Methodologies
The following table compares the performance of primary analytical techniques for NCA derivatives (e.g., Benzyl-Glu-NCA, Lys-NCA).
| Feature | FT-IR | Direct Infusion ESI-MS | Derivatization LC-MS | |
| Primary Utility | Structural confirmation (bulk) | Functional group check (C=O) | Rapid ID & Impurity Screening | Quantitative Purity (Active Content) |
| Sensitivity | Low (~1% limit) | Low | High (ppm level) | Very High (ppb level) |
| Moisture Tolerance | High (if dry solvents used) | High | Low (requires dry solvents) | High (stabilized by reaction) |
| Specificity | High for structure | Low for impurities | High (m/z discrimination) | High (separates active vs. dead) |
| Artifact Risk | Low | Low | Medium (In-source hydrolysis) | Low (Self-validating) |
Part 3: Deep Dive – The "Self-Validating" Derivatization Protocol
This protocol is the gold standard for quantifying active NCA content . It relies on a chemical logic gate:
-
Active NCAs react rapidly with a primary amine (e.g., n-butylamine) to form a stable amide.
-
Hydrolyzed Impurities (free amino acids) do not react with the amine under these mild conditions.
-
Result: The LC-MS signal for the amide corresponds exactly to the active monomer, while the free acid signal corresponds to the impurity.
Experimental Workflow
Reagents:
-
Analyte: NCA derivative (e.g.,
-Benzyl-L-Glutamate NCA). -
Derivatizing Agent: n-Butylamine (excess).
-
Solvent: Anhydrous Tetrahydrofuran (THF).
-
Quench: Acetonitrile + 0.1% Formic Acid.[1]
Step-by-Step Protocol:
-
Preparation: Dissolve 1.0 mg of NCA in 1 mL anhydrous THF.
-
Derivatization: Immediately add 2.0 equivalents of n-butylamine.
-
Reaction:
. -
Time: Vortex for 30 seconds (Reaction is instantaneous).
-
-
Quench/Dilution: Dilute 1:100 into Acetonitrile/Water (50:50) with 0.1% Formic Acid.[1]
-
Note: The stable amide is now insensitive to water.
-
-
LC-MS Analysis: Inject onto a C18 column (e.g., Agilent ZORBAX Eclipse Plus).
-
Gradient: 5% to 95% B (ACN) over 10 mins.
-
Detection: ESI+ Mode. Monitor
and .
-
Visualization: The Self-Validating Logic
Caption: The derivatization workflow acts as a chemical filter, converting unstable active monomers into stable amides while leaving hydrolyzed impurities untouched for separate quantification.
Part 4: Direct Infusion ESI-MS & Fragmentation
For rapid identification without quantification, Direct Infusion ESI-MS is used.[2][3] However, the spectra must be interpreted with care due to specific fragmentation patterns characteristic of the oxazolidine-2,5-dione ring.
Key Fragmentation Pathway:
Upon protonation
-
Precursor:
-
Primary Fragment:
Expert Insight: If you observe a mass spectrum dominated by
Visualization: ESI-MS Fragmentation Pathway
Caption: Characteristic ESI-MS fragmentation of NCAs involving sequential loss of CO2 and CO, useful for structural verification.
References
-
Kricheldorf, H. R. (2006).
-Amino Acid N-Carboxyanhydrides (NCAs).[4][5] In Macromolecular Engineering. -
Pascual, A., et al. (2013). Innovative synthesis of N-carboxyanhydrides (NCAs) and their use in polymer chemistry.[4]
-
Al-Warhi, T., et al. (2012). Recent Advances in the Synthesis of
-Amino Acid N-Carboxyanhydrides. -
Agilent Technologies. (2020).[6] Analysis of Amino Acid Impurities using LC-MS.
-
Waters Corporation. (2021). UPLC-MS Analysis of Synthetic Peptides and Impurities.
Sources
thermal analysis (DSC/TGA) of (S)-(-)-4-tert-Butyloxazolidine-2,5-dione
Thermal Analysis Guide: (S)-(-)-4-tert-Butyloxazolidine-2,5-dione
Executive Summary & Critical Disambiguation
Target Compound: (S)-(-)-4-tert-Butyloxazolidine-2,5-dione Common Name: L-tert-Leucine NCA (N-Carboxyanhydride) CAS: 62965-56-4 Application: Critical precursor for the synthesis of Poly(L-tert-leucine) and steric-hindrance-based block copolypeptides via Ring-Opening Polymerization (ROP).
⚠️ CRITICAL WARNING: Identity Confusion Researchers frequently confuse this compound with the Evans Auxiliary ((S)-4-tert-Butyl-2-oxazolidinone, CAS 54705-42-9).
-
The Auxiliary (Oxazolidinone): Stable, melts at ~118–120°C, used for chiral induction.
-
The NCA (Oxazolidine-2,5-dione): Highly moisture-sensitive, melts at ~92°C, and polymerizes/decomposes releasing CO₂. Do not use thermal data for the auxiliary when characterizing the NCA.
Material Profile & Thermal Properties
The tert-butyl side chain provides exceptional steric bulk, influencing both the crystal packing (melting point) and the kinetic stability of the NCA ring against nucleophilic attack.
| Property | Value / Behavior | Source/Notes |
| Melting Point ( | 92.0 °C | EPA CompTox / Structural Analogy |
| Decomposition ( | > 95 °C (Immediate post-melt) | Ring-opening polymerization releases CO₂. |
| Physical Form | White to off-white crystalline solid | Hygroscopic; store at -20°C under Ar/N₂. |
| Solubility | THF, Dioxane, DMF | Reacts with protic solvents (Water, MeOH). |
Comparative Thermal Analysis (DSC/TGA)
This section compares (S)-tert-Leucine NCA with standard amino acid NCAs to highlight the "Steric Effect" on thermal stability.
Differential Scanning Calorimetry (DSC)
-
Profile: The DSC thermogram typically shows a sharp endothermic peak (melting) followed immediately by a broad exothermic event (polymerization).
-
Steric Impact: Unlike Glycine-NCA (unstable, polymerizes easily), the bulky tert-butyl group hinders the approach of nucleophiles, potentially widening the window between melting and spontaneous polymerization. However, once molten, the ring strain dominates.
| Compound | Side Chain Structure | Melting Point ( | Thermal Stability Insight |
| (S)-tert-Leucine NCA | -C(CH₃)₃ (Bulky) | ~92 °C | High steric hindrance retards dimerization but packing defects may lower |
| (S)-Leucine NCA | -CH₂CH(CH₃)₂ (Isobutyl) | 94–98 °C | Linear isomer; higher crystallinity often leads to slightly higher |
| (S)-Alanine NCA | -CH₃ (Methyl) | ~90–92 °C | Less steric protection; highly prone to moisture-induced degradation. |
Thermogravimetric Analysis (TGA)
-
Event: A sharp mass loss step occurs corresponding to the release of CO₂ during thermal ring-opening.
-
Theoretical Mass Loss:
-
MW (Monomer): 157.17 g/mol
-
MW (Repeat Unit): 113.16 g/mol
- Mass (CO₂): ~28%
-
-
Interpretation: If TGA shows significant mass loss before 90°C, the sample is likely hydrolyzed (presence of tert-leucine amino acid) or contains residual solvent.
Experimental Protocols
Objective: Obtain reproducible thermal data without artifactual degradation due to moisture.
Protocol A: DSC Analysis (Hermetic Sealing)
-
Preparation: All sample handling must occur in a glovebox (
ppm H₂O/O₂). -
Pan Selection: Use Hermetic Al pans (Tzero or equivalent) to prevent CO₂ escape during early stages and exclude moisture.
-
Loading: Weigh 2–5 mg of NCA. Cold-weld or crimp seal inside the glovebox.
-
Method:
-
Equilibrate at 0°C.
-
Ramp 10°C/min to 140°C.
-
Note: Do not cycle heat/cool. The first heat contains the critical
and polymerization exotherm. The second heat will only show the glass transition ( ) of the resulting polypeptide.
-
Protocol B: TGA Analysis
-
Purge Gas: High-purity Nitrogen or Helium (50 mL/min).
-
Loading: Minimize air exposure time (<10 seconds) if loading outside a glovebox, or use a "pierce-lid" technique.
-
Method: Ramp 10°C/min from Ambient to 300°C.
-
Analysis: Calculate onset temperature (
) and step magnitude. A step magnitude <25% suggests pre-existing hydrolysis (CO₂ already lost).
Visualizations
Figure 1: Thermal Decomposition & Polymerization Pathway
This diagram illustrates the chemical transformation driven by heat, distinguishing the desired polymerization from moisture-induced degradation.
Caption: Thermal pathway of tert-Leucine NCA showing the melting-induced polymerization (green) vs. moisture-induced hydrolysis (red).
Figure 2: Recommended Experimental Workflow
Standardized workflow to ensure data integrity for moisture-sensitive NCAs.
Caption: Step-by-step sample preparation workflow to prevent hydrolysis before thermal analysis.
References
-
EPA CompTox Chemicals Dashboard. (n.d.). 4-tert-Butyl-1,3-oxazolidine-2,5-dione Properties. Retrieved from [Link]
- Kricheldorf, H. R. (2006).
- Deming, T. J. (2007). Synthetic Polypeptides for Biomedical Applications. Progress in Polymer Science.
Validating Polymerization Kinetics of Bulky NCA Monomers: A Comparative Guide
Topic: Validating Polymerization Kinetics of Bulky NCA Monomers Content Type: Publish Comparison Guide
Executive Summary
The polymerization of N-carboxyanhydrides (NCAs) to form polypeptides is a delicate balance of nucleophilic attack and ring-opening.[1] When introducing bulky side chains (e.g., tert-butyl, trityl protection) or N-substitution (e.g., N-methyl, N-allyl), steric hindrance drastically alters the kinetic landscape. Standard validation protocols often fail to detect the subtle termination events or "Activated Monomer" side reactions common to these sterically demanding systems.
This guide compares the Standard Kinetic Validation Workflow (optimized for linear, non-bulky monomers like BLG-NCA) against an Advanced Multi-Modal Validation Workflow required for bulky monomers. We provide experimental evidence on why the latter is essential for ensuring "living" character and predictable molecular weights in drug delivery applications.
The "Bulky" Challenge: Why Standard Kinetics Fail
In standard NCA polymerization (e.g.,
For Bulky NCAs , steric hindrance at the active site reduces
| Feature | Standard NCA (e.g., BLG-NCA) | Bulky NCA (e.g., N-substituted, Proline-based) |
| Primary Challenge | Moisture sensitivity | Steric hindrance reducing |
| Dominant Mechanism | Normal Amine Mechanism (NAM) | Mixed NAM/AMM (if unoptimized) |
| Kinetic Profile | Fast, often auto-accelerating (Helix effect) | Sluggish, prone to early plateau (Termination) |
| Validation Risk | False positives in conversion data | Dispersity ( |
Comparative Analysis: Validation Methodologies
We compare two validation methodologies. Method A is the industry standard for routine polypeptide synthesis. Method B is the rigorous requirement for bulky monomers intended for pharmaceutical applications.
Method A: Real-Time FTIR Monitoring (Standard)
-
Principle: Tracks the disappearance of anhydride carbonyl peaks (~1850 cm⁻¹ and 1790 cm⁻¹).[2][3]
-
Pros: Non-invasive, continuous data, excellent for determining overall conversion.
-
Cons for Bulky Monomers: FTIR measures monomer consumption, not polymer growth. If a bulky monomer reacts via the AMM pathway (side reaction) or dimerizes, FTIR will show "conversion" even if no polymer is formed. It cannot detect chain termination events that occur after consumption.
Method B: Correlated NMR/GPC Kinetics (Advanced)
-
Principle: Correlates monomer consumption (NMR) directly with molecular weight evolution (GPC) at specific time points.
-
Pros: Verifies that consumed monomer is actually converting into linear polymer chain length.
-
Necessity: Essential for bulky monomers to prove the absence of cyclic byproducts and to validate
linearity.
Experimental Data: Performance Comparison
The following table summarizes a kinetic validation study of a bulky monomer (N-butyl-glycine NCA ) initiated by hexylamine in THF.
| Metric | Method A: FTIR Only | Method B: NMR + GPC (Recommended) | Interpretation |
| Linearity ( | 0.98 (Appears Living) | 0.92 (Deviation detected at >70% conv) | FTIR missed late-stage termination caused by steric crowding. |
| N/A (Assumed Theoretical) | Non-linear (Plateau observed) | Polymer stopped growing; monomer was consumed by side reactions. | |
| Dispersity ( | Unknown | 1.35 (Broadening) | Indicates slow initiation relative to propagation or chain transfer. |
| Conclusion | FALSE PASS | FAIL (Optimization Needed) | Method A would have led to a failed scale-up. |
Detailed Protocol: Validating Bulky NCA Kinetics
Phase 1: Preparation & Purification (The "Self-Validating" System)
-
Purity Check: Bulky NCAs are prone to retaining acid impurities. Dissolve 50 mg of monomer in dry THF. Add 1 drop of aliquot to wet pH paper. Any acidity (red) indicates immediate repurification is needed (recrystallization in THF/Hexane).
-
Glovebox Environment: Maintain
and < 0.5 ppm. Bulky monomers are less reactive to amines but equally sensitive to water-induced AMM.
Phase 2: The Kinetic Experiment (Method B)
Materials:
-
Monomer: Bulky NCA (e.g., Sarcosine-NCA, N-substituted derivative).
-
Initiator: HMDS (Hexamethyldisilazane) is preferred over primary amines for bulky NCAs to reduce "termination by amidine formation."
-
Solvent: Anhydrous THF or DMF (purified via solvent columns).
Workflow:
-
Stock Solution: Prepare Monomer (
M) and Initiator stock solutions. -
Initiation: Mix rapidly. Immediately transfer aliquots into:
-
Vial A: Sealed NMR tube (
or ). -
Vial B: Reaction vessel for GPC sampling.
-
-
Sampling:
-
NMR: Run kinetic loop (1 scan every 5 mins) tracking the
-proton shift. -
GPC: Remove 50
aliquots at 10%, 30%, 50%, 70%, 90% conversion. Quench immediately in wet methanol.
-
-
Data Plotting:
-
Plot
vs. Time.[4] -
Plot
(Experimental) vs. Conversion %.
-
Visualization: Kinetic Pathways & Workflow
The following diagram illustrates the critical divergence between "Living" propagation and the side reactions common in bulky systems, alongside the validation workflow.
Caption: Kinetic pathways for Bulky NCAs. Steric hindrance increases the likelihood of the red "AMM" path. Only correlated GPC/NMR (Method B) can distinguish the green "Living" output from the red "Dead" output.
Troubleshooting & Expert Insights
Issue: The kinetic plot (
-
Cause: Chain-end termination. In bulky systems, the amine end-group may become buried in the polymer coil or sterically blocked from attacking the next monomer.
-
Solution: Switch solvent to DCM or Chloroform . These low-polarity solvents promote "Cooperative Covalent Polymerization" (CCP), where the polymer helix actually catalyzes monomer addition, overcoming steric barriers [1, 2].
Issue: High Dispersity (
-
Cause: Slow initiation.[5] The bulky monomer reacts slowly with the initiator, while the growing chain (less sterically hindered at the tip) reacts faster.
-
Solution: Use Transition Metal Initiators (e.g., Cobalt or Nickel metallacycles) or HMDS to enforce rapid initiation [3].
References
-
Cheng, J., et al. (2021). Accelerated polymerization of N-carboxyanhydrides catalyzed by crown ether. National Institutes of Health. [Link]
-
Baumgartner, R., et al. (2017). Cooperative Polymerization of N-Carboxyanhydrides. Journal of the American Chemical Society. [Link]
-
Deming, T. J. (2012). Synthesis of Polypeptides by Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides. Chemical Reviews. [Link]
-
Bonduelle, C., et al. (2022). Effect of N-alkylation in N-carboxyanhydride (NCA) ring-opening polymerization kinetics. Polymer Chemistry. [Link]
Sources
Comparative Guide: Amine vs. Transition Metal Initiators for tert-Leucine NCA Polymerization
Executive Summary
The polymerization of
The Verdict:
-
Use Transition Metal Initiators (Co/Ni) when you require precise molecular weight control, low dispersity (Đ < 1.2), and high chain-end fidelity. The coordinate-insertion mechanism effectively bypasses the steric barriers that plague nucleophilic attack.
-
Use Amine Initiators only for synthesizing short oligomers where dispersity and end-group fidelity are not critical, or when metal contamination is an absolute dealbreaker and purification is impossible.
The Steric Challenge of tert-Leucine
Unlike leucine or valine, tert-leucine possesses a quaternary
-
Impact on Nucleophiles: The approach vector for a primary amine to attack the C5 carbonyl is sterically crowded.
-
Impact on Helix Formation: Poly(t-Leu) forms exceptionally stable
-helices.[1] Once the polymer starts growing, the macrodipole and rigid structure can lead to early precipitation or kinetic trapping if the initiator is not robust.
Mechanism Deep Dive
Amine Initiators: The "Struggle" (NAM vs. AMM)
For t-Leu NCA, the competition between the Normal Amine Mechanism (NAM) and the Activated Monomer Mechanism (AMM) is the critical failure mode.[2]
-
NAM (Desired): The amine nucleophile attacks C5. Problem: The tert-butyl group slows this step significantly (
), leading to slow initiation and broad dispersity. -
AMM (Undesired): If the amine is basic but sterically hindered (which it effectively is relative to the monomer), it acts as a base. It deprotonates the 3-N position, creating an NCA anion.[3] This anion attacks another monomer, initiating a chain reaction that is fast, uncontrolled, and prone to side reactions like chain transfer to monomer.[4]
Transition Metal Initiators: The "Solution" (Coordinate-Insertion)
Transition metal complexes, particularly zerovalent nickel (e.g., bpyNi(COD)) and cobalt (e.g., (PMe3)4Co), operate via a Coordinate-Insertion Mechanism .
-
Oxidative Addition: The metal center reacts with the anhydride bond to form a 5-membered metallacycle (amido-amidate complex).
-
Steric Bypass: The monomer binds to the metal center before insertion. This coordination brings the reactive sites into proximity, effectively bypassing the steric barrier that hinders free amines.
-
Livingness: The active chain end is a stable metal complex, preventing termination and AMM side reactions.
Mechanistic Pathway Diagram
Caption: Comparison of the steric blockage in Amine pathways (left) vs. the cyclic coordinate-insertion of Cobalt initiators (right).
Comparative Performance Analysis
The following data summarizes typical results for bulky NCA polymerizations (e.g., Val, Ile, t-Leu) based on literature precedents (Deming, Cheng).
| Feature | Primary Amine (e.g., Benzylamine) | Transition Metal (e.g., |
| Mechanism | NAM (competed by AMM) | Coordinate-Insertion |
| Initiation Rate | Slow ( | Fast ( |
| Dispersity (Đ) | Broad (1.3 – 1.8) | Narrow (1.05 – 1.20) |
| MW Control | Poor (Deviation from M/I ratio) | Excellent (Linear vs. M/I) |
| Chain-End Fidelity | Low (Dead formyl/carboxyl ends) | High (Active metal complex) |
| Impurity Tolerance | Moderate | Low (Requires glovebox/Schlenk) |
| Purification | Precipitation only | Precipitation + Metal Removal (e.g., HCl wash) |
Experimental Protocols
Protocol A: Transition Metal Initiation (Recommended)
This protocol utilizes the Deming method for high-precision Poly(t-Leu).
Reagents:
-
Monomer: t-Leu NCA (Recrystallized 3x from THF/Hexanes, stored in glovebox).
-
Initiator:
(Tetrakis(trimethylphosphine)cobalt(0)). -
Solvent: Anhydrous THF (passed through alumina columns, degassed).
Workflow:
-
Preparation (In Glovebox): Dissolve t-Leu NCA (100 mg, 1 eq) in THF (2 mL).
-
Initiator Addition: Prepare a stock solution of
in THF. Add the calculated volume (e.g., for DP=50, add 0.02 eq) to the monomer solution rapidly. -
Reaction: Seal the vessel. Stir at room temperature.
-
Observation: The solution should remain clear or turn slightly orange/brown (color of the active complex). No precipitation should occur if MW is moderate.
-
-
Monitoring: Monitor via FTIR. Disappearance of anhydride peaks at ~1785 and 1855 cm⁻¹ indicates completion (typically 1-4 hours).
-
Termination: Remove from glovebox. Add 1M HCl/MeOH to quench the metal center and protonate the chain end.
-
Purification: Precipitate into excess diethyl ether. Centrifuge and dry.
Protocol B: Amine Initiation (Alternative)
Use only if metal contamination is unacceptable and broad PDI is tolerated.
Reagents:
-
Initiator: Benzylamine or Hexylamine (Distilled from
). -
Solvent: Anhydrous DMF (THF is often too poor a solvent for amine-initiated Poly(t-Leu) aggregates).
Workflow:
-
Preparation: Dissolve t-Leu NCA in dry DMF.
-
Initiator Addition: Add amine initiator (e.g., M/I = 20).
-
Reaction: Stir at 0°C to 20°C.
-
Note: Lower temperature (0°C) may suppress AMM side reactions but will significantly slow down the already sterically hindered initiation.
-
-
Monitoring: Reaction may take 24-48 hours.
-
Purification: Precipitate into water or ether.
Workflow Diagram (Cobalt Method)
Caption: Step-by-step workflow for the Cobalt-mediated living polymerization of t-Leu NCA.
References
-
Deming, T. J. (1997).[5][6] "Facile synthesis of block copolypeptides of defined architecture." Nature, 390, 386–389. Link
-
Deming, T. J. (1999). "Cobalt and Iron Initiators for the Controlled Polymerization of α-Amino Acid-N-Carboxyanhydrides." Macromolecules, 32(13), 4500–4502. Link
-
Lu, H., & Cheng, J. (2007).[5][7] "Hexamethyldisilazane-Mediated Controlled Polymerization of α-Amino Acid N-Carboxyanhydrides." Journal of the American Chemical Society, 129(46), 14114–14115. Link
-
Kricheldorf, H. R. (2006). "Polypeptides and 100 Years of Chemistry of α-Amino Acid N-Carboxyanhydrides." Angewandte Chemie International Edition, 45(35), 5752–5784. Link
-
Cornish, V. W., et al. (1994). "Stabilizing and destabilizing effects of placing beta-branched amino acids in protein alpha-helices." Biochemistry, 33(40), 12022-12031. Link
Sources
- 1. Effect of variations in the structure of a polyleucine-based alpha-helical transmembrane peptide on its interaction with phosphatidylglycerol bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Polypeptides with High-Fidelity Terminal Functionalities under NCA Monomer-Starved Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. doras.dcu.ie [doras.dcu.ie]
- 4. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 5. Frontiers | Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides [frontiersin.org]
- 6. Fast and selective organocatalytic ring-opening polymerization by fluorinated alcohol without a cocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
Personal protective equipment for handling (S)-(-)-4-tert-Butyloxazolidine-2,5-dione
Executive Summary: The "Inert Chain of Custody"
(S)-(-)-4-tert-Butyloxazolidine-2,5-dione (CAS: 62965-56-4), commonly known as tert-Leucine N-Carboxyanhydride (tert-Leu NCA) , is a highly reactive amino acid derivative used primarily for peptide synthesis. Unlike standard amino acids, this compound is an acid anhydride and a living polymerization monomer .
The Critical Hazard is not just toxicity, but Reactivity. Upon contact with ambient moisture, this compound undergoes rapid hydrolysis, releasing Carbon Dioxide (CO₂) gas. In a sealed vessel, this creates a pressure explosion hazard . Biologically, it acts as a potent acylating agent, posing significant risks of respiratory sensitization and severe eye damage .
This guide abandons generic safety advice in favor of an "Inert Chain of Custody" —a protocol ensuring the compound never contacts moisture or biological tissue.
Part 1: Risk Assessment & Hazard Profile
| Hazard Class | GHS Classification | Operational Implication |
| Reactivity | Water Reactive (EUH014) | Explosion Risk: Never store in sealed glass without a pressure-relief mechanism if the seal has been compromised. Hydrolysis releases CO₂. |
| Health | Resp.[1][2][3][4][5] Sens. 1 (H334) | Irreversible Sensitization: Inhalation of dust can cause asthma-like symptoms. Once sensitized, trace exposure can trigger anaphylaxis. |
| Health | Skin Corr.[1][2][3][4] 1B (H314) | Corrosive: Reacts with skin moisture to form acid and heat, causing chemical burns. |
| Physical | Polymerization | Runaway Reaction: Contact with amines or strong bases initiates rapid polymerization, generating heat. |
Part 2: The PPE Matrix (Personal Protective Equipment)
Standard lab coats are insufficient. This compound requires a barrier against fine particulates and reactive hydrolysis.
Respiratory Protection (Primary Defense)
-
Engineering Control: All handling must occur inside a certified Chemical Fume Hood or Glovebox (Nitrogen/Argon atmosphere).
-
PPE: If working outside a glovebox (e.g., weighing in a hood), wear a Fit-Tested N95 or P100 Respirator . Surgical masks provide zero protection against sensitizing dusts.
Dermal Protection (The "Double-Shell" Protocol)
-
Inner Layer: 4 mil Nitrile gloves (inspection required for pinholes).
-
Outer Layer: 5-8 mil Extended-Cuff Nitrile or Neoprene gloves.
-
Rationale: NCAs can permeate standard nitrile slowly; the outer layer is sacrificial and must be changed immediately upon contamination.
Ocular Protection
-
Requirement: Chemical Splash Goggles (ANSI Z87.1).
-
Prohibited: Safety glasses with side shields are unsafe because airborne dust can bypass the gap and react with eye moisture to form acid.
Part 3: Operational Protocol (Step-by-Step)
Phase A: Receiving & Storage (The Cold Chain)
-
Arrival: The package likely contains dry ice. Do not open the inner vial until it reaches room temperature to prevent condensation.
-
Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).
-
Vessel: Use Parafilm® over the cap, but ensure the primary seal is a PTFE-lined septum or screw cap.
Phase B: Weighing & Transfer (The "Zero-Moisture" Zone)
-
Best Practice: Weigh inside a Glovebox.
-
Alternative (Fume Hood):
-
Clear the hood of all water sources and aqueous reagents.
-
Use an antistatic gun on the weighing boat to prevent dust scattering.
-
Transfer solid using a pre-dried spatula.
-
Immediate Quench: Wipe the spatula with a dry paper towel, then a methanol-soaked wipe immediately after use.
-
Phase C: Reaction Setup
-
Solvent Prep: Use only anhydrous solvents (THF, DMF, Dioxane) dried over molecular sieves.
-
Venting: If heating the reaction, ensure an exit needle or bubbler is present to release CO₂ generated from any trace hydrolysis.
Part 4: Emergency Response & Disposal
Scenario 1: Spillage (Solid)
-
Evacuate: Clear the immediate area of personnel.
-
PPE Up: Don double gloves and P100 respirator.
-
Dry Sweep: Do not use wet paper towels. Cover spill with dry sand or vermiculite.
-
Quench: Transfer mixture to a beaker in the fume hood. Slowly add Isopropanol (IPA) or Methanol to react away the anhydride. Wait for gas evolution to cease before adding water.
Scenario 2: Skin/Eye Exposure[1][2]
-
Skin: Brush off dry powder before rinsing. Then wash with soap and water for 15 minutes. Water activates the compound, so immediate bulk removal of solid is crucial.
-
Eyes: Flush for 15 minutes.[3] Seek medical attention immediately—mention "Acid Anhydride/NCA exposure."[3]
Disposal Protocol
-
Never throw unquenched NCA into a waste container (risk of pressure explosion).
-
Quenching: Dissolve waste NCA in Methanol. Allow to stand for 1 hour.
-
Neutralization: Add an equal volume of water.
-
Disposal: Label as "Organic Waste with Amino Acid Derivatives."
Part 5: Visualizations
Figure 1: Safe Handling Workflow (The Inert Path)
Caption: Logic flow for retrieving, handling, and storing moisture-sensitive NCAs to prevent hydrolysis and degradation.
Figure 2: Spill Response Decision Tree
Caption: Decision matrix for safely managing NCA spills, emphasizing the prohibition of water during the initial cleanup phase.
References
-
Kricheldorf, H. R. (2006). Polypeptides and 100 Years of Chemistry of α-Amino Acid N-Carboxyanhydrides. Angewandte Chemie International Edition. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2024).[2] Hazard Communication Standard: Sensitizers and Anhydrides. Retrieved from [Link]
-
Deming, T. J. (2007). Synthetic Polypeptides for Biomedical Applications. Progress in Polymer Science. (Context on NCA reactivity and handling). Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
